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  • Product: Ethyl 5-(2-furanoyl)-2-furoate
  • CAS: 890100-54-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(2-furanoyl)-2-furoate

Introduction: The Significance of 2,5-Disubstituted Furanones in Medicinal Chemistry and Materials Science Ethyl 5-(2-furanoyl)-2-furoate is a noteworthy 2,5-disubstituted furan derivative, a structural motif that is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Disubstituted Furanones in Medicinal Chemistry and Materials Science

Ethyl 5-(2-furanoyl)-2-furoate is a noteworthy 2,5-disubstituted furan derivative, a structural motif that is a cornerstone in a multitude of biologically active compounds and advanced materials. The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and conformational properties to molecules. When substituted at the 2 and 5 positions, it creates a versatile scaffold for the development of pharmaceuticals, agrochemicals, and functional polymers. The title compound, featuring a furoyl group at the 5-position of an ethyl furoate core, presents an intriguing architecture for further chemical elaboration and biological screening. This guide provides a comprehensive, technically-grounded pathway for the synthesis of Ethyl 5-(2-furanoyl)-2-furoate, designed for researchers and professionals in drug development and chemical synthesis.

Strategic Synthesis Pathway: A Multi-Step Approach to Ethyl 5-(2-furanoyl)-2-furoate

The synthesis of Ethyl 5-(2-furanoyl)-2-furoate is most logically achieved through a multi-step sequence culminating in a Friedel-Crafts acylation reaction. This classical yet powerful carbon-carbon bond-forming reaction is well-suited for introducing an acyl group onto an electron-rich aromatic system like a furan ring.[1] The overall strategy involves the preparation of two key precursors, Ethyl 2-furoate (3) and 2-Furoyl chloride (4) , followed by their Lewis acid-catalyzed coupling.

Synthesis_Pathway Furfural_ (1) Furfural_ (1) 2-Furoic_Acid_ (2) 2-Furoic_Acid_ (2) Furfural_ (1)->2-Furoic_Acid_ (2) [O] Ethyl_2-furoate_ (3) Ethyl_2-furoate_ (3) 2-Furoic_Acid_ (2)->Ethyl_2-furoate_ (3) EtOH, H+ 2-Furoyl_chloride_ (4) 2-Furoyl_chloride_ (4) 2-Furoic_Acid_ (2)->2-Furoyl_chloride_ (4) SOCl2 Target_Molecule Ethyl 5-(2-furanoyl)-2-furoate (5) Ethyl_2-furoate_ (3)->Target_Molecule 2-Furoyl_chloride_ (4)->Target_Molecule AlCl3, CH2Cl2

Caption: Overall synthetic route to Ethyl 5-(2-furanoyl)-2-furoate.

Part 1: Synthesis of Precursor 1 - Ethyl 2-furoate (3)

The synthesis of Ethyl 2-furoate commences with the readily available bio-based feedstock, furfural.[2] The aldehyde functional group of furfural is first oxidized to a carboxylic acid, yielding 2-furoic acid. Subsequently, a Fischer esterification with ethanol provides the desired Ethyl 2-furoate.[3]

Step 1a: Oxidation of Furfural to 2-Furoic Acid

This transformation can be achieved using various oxidizing agents. A common laboratory-scale method involves the use of a buffered potassium permanganate solution or catalytic oxidation.

Step 1b: Fischer Esterification of 2-Furoic Acid

The carboxylic acid is then esterified by refluxing with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product.

Part 2: Synthesis of Precursor 2 - 2-Furoyl chloride (4)

The acylating agent, 2-Furoyl chloride, is prepared from 2-furoic acid. This is a standard conversion of a carboxylic acid to an acid chloride, typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Part 3: The Core Reaction - Friedel-Crafts Acylation

The final and key step is the Friedel-Crafts acylation of Ethyl 2-furoate with 2-Furoyl chloride. This electrophilic aromatic substitution is catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being a common choice.[4] The reaction is typically performed in an inert solvent, such as dichloromethane (CH₂Cl₂), under anhydrous conditions to prevent deactivation of the Lewis acid catalyst.

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the 2-furoyl chloride, making the carbonyl carbon significantly more electrophilic. This facilitates the departure of the chloride to form a resonance-stabilized acylium ion. The electron-rich furan ring of ethyl 2-furoate then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the furan ring and yields the final product.[4]

Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride 2-Furoyl Chloride Complex [Furoyl-Cl-AlCl3] Complex AcylChloride->Complex + AlCl3 LewisAcid AlCl3 AcyliumIon Acylium Ion Complex->AcyliumIon AlCl4- [AlCl4]- Complex->AlCl4- EthylFuroate Ethyl 2-furoate SigmaComplex Sigma Complex (Wheland Intermediate) EthylFuroate->SigmaComplex + Acylium Ion ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex - H+ FinalProduct Ethyl 5-(2-furanoyl)-2-furoate ProductComplex->FinalProduct Workup (H2O)

Caption: Mechanism of the Friedel-Crafts acylation of Ethyl 2-furoate.

Causality in Experimental Design:

  • Anhydrous Conditions: The presence of water would lead to the hydrolysis of the Lewis acid catalyst (AlCl₃) and the acyl chloride, rendering them inactive.[4]

  • Choice of Lewis Acid: While AlCl₃ is effective, the furan ring is susceptible to polymerization under strongly acidic conditions. Therefore, careful control of the reaction temperature is crucial. Milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) could also be considered to minimize side reactions.[5]

  • Solvent: Dichloromethane is a good choice as it is inert under the reaction conditions and effectively solubilizes the reactants and the intermediate complex.

  • Temperature Control: The formation of the acylium ion complex is often exothermic.[6] The reaction is typically started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature to control the reaction rate and prevent degradation.

  • Stoichiometry: A stoichiometric amount of the Lewis acid is generally required because it forms a complex with the ketone product.[7]

Detailed Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aluminum chloride is corrosive and reacts violently with water. 2-Furoyl chloride and thionyl chloride are corrosive and lachrymatory. Dichloromethane is a suspected carcinogen.

Part 1: Synthesis of Ethyl 2-furoate (3)

  • Step 1a: 2-Furoic Acid from Furfural: A detailed procedure for the oxidation of furfural can be adapted from standard organic chemistry literature.

  • Step 1b: Esterification: To a round-bottom flask containing 2-furoic acid (1.0 eq), add an excess of absolute ethanol (5-10 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-furoate.

Part 2: Synthesis of 2-Furoyl chloride (4)

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-furoic acid (1.0 eq) and thionyl chloride (1.5 eq).

  • Gently reflux the mixture for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-Furoyl chloride, which can often be used in the next step without further purification.

Part 3: Friedel-Crafts Acylation to Yield Ethyl 5-(2-furanoyl)-2-furoate (5)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-Furoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

  • After the addition is complete, add a solution of Ethyl 2-furoate (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to decompose the aluminum chloride complex.[8]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 5-(2-furanoyl)-2-furoate.

Quantitative Data Summary

CompoundFormulaMW ( g/mol )Equivalents
Ethyl 2-furoateC₇H₈O₃140.141.0
2-Furoyl chlorideC₅H₃ClO₂130.531.0
Aluminum chlorideAlCl₃133.341.1
Product C₁₂H₁₀O₅ 234.21 -

Expected Yield: Based on similar Friedel-Crafts acylations of furan derivatives, a moderate to good yield (50-70%) can be anticipated after purification.

Characterization

The structure of the final product, Ethyl 5-(2-furanoyl)-2-furoate, should be confirmed by standard spectroscopic methods:

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), and distinct doublets for the protons on both furan rings. The chemical shifts of the furan protons will be indicative of their positions relative to the electron-withdrawing carbonyl and ester groups.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons of the ketone and the ester, as well as for the carbons of the two furan rings and the ethyl group.

  • IR Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The synthesis of Ethyl 5-(2-furanoyl)-2-furoate via a Friedel-Crafts acylation pathway is a robust and well-precedented approach in organic synthesis. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is paramount to achieving a successful outcome, given the inherent sensitivity of the furan nucleus. This detailed guide provides the necessary theoretical framework and practical steps for researchers to confidently undertake the synthesis of this and related 2,5-disubstituted furan compounds, paving the way for further exploration of their potential applications.

References

  • McElwee Reeve, A. (2004). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 81(10), 1497. [Link]

  • Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023). National Institutes of Health. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Luo, N., et al. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]

  • The Good Scents Company. ethyl 2-furoate. [Link]

  • PubChem. Ethyl 2-furoate. National Institutes of Health. [Link]

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. [Link]

  • A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing. [Link]

  • Kuticheva, K. V., et al. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. ResearchGate. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]

  • Synthesis of dimethyl furan‐2,5 dicarboxylate from furan. ResearchGate. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

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Exploratory

An In-depth Technical Guide to Ethyl 5-(2-furanoyl)-2-furoate

For distribution to: Researchers, scientists, and drug development professionals. Abstract Ethyl 5-(2-furanoyl)-2-furoate (CAS Number: 890100-54-6) is a unique heterocyclic molecule incorporating a ketone bridge between...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 5-(2-furanoyl)-2-furoate (CAS Number: 890100-54-6) is a unique heterocyclic molecule incorporating a ketone bridge between two furan rings, one of which is functionalized with an ethyl ester. This structure presents a compelling scaffold for investigation in medicinal chemistry and materials science. While specific research on this compound is limited, its constituent parts—the furoate ester and the furanoyl ketone—are present in numerous molecules with significant biological activities. This guide provides a comprehensive technical overview, including a proposed synthetic route via Friedel-Crafts acylation, predicted physicochemical and spectroscopic data, and a discussion of its potential applications based on the established properties of analogous furan-containing compounds. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction and Molecular Overview

Ethyl 5-(2-furanoyl)-2-furoate is a member of the furan family of oxygen-containing heterocyclic compounds. Its structure is characterized by two furan rings linked by a carbonyl group. One furan ring bears an ethyl carboxylate group at the 2-position, while the furanoyl group is attached at the 5-position. The extended conjugation across the molecule suggests potential for unique electronic and photophysical properties. Furan derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of both a ketone and an ester functionality offers multiple sites for further chemical modification, making it a versatile building block for more complex molecular architectures.

Physicochemical and Structural Properties

While experimental data for this specific molecule is not widely available, its fundamental properties can be reliably calculated or inferred from its structure and related compounds.

PropertyValueSource
CAS Number 890100-54-6Chemical Supplier Data
Molecular Formula C₁₂H₁₀O₅[2]
Molecular Weight 234.21 g/mol Calculated
IUPAC Name Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate[2]
Appearance Predicted to be a solid at room temperatureInferred from similar compounds
Solubility Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water.Inferred from related furoates[3][4]

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and established method for the synthesis of Ethyl 5-(2-furanoyl)-2-furoate is the Friedel-Crafts acylation of ethyl 2-furoate with 2-furoyl chloride.[5][6] This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry. Furan is highly activated towards electrophilic attack, with substitution preferentially occurring at the 5-position when the 2-position is occupied by an electron-withdrawing group like an ester.

Causality behind Experimental Choices
  • Reactants: Ethyl 2-furoate serves as the nucleophilic furan, and 2-furoyl chloride, readily prepared from commercially available 2-furoic acid, is the electrophilic acylating agent.

  • Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is required to activate the acyl chloride, making it a more potent electrophile. Tin(IV) chloride is often preferred for sensitive substrates like furans as it can lead to higher yields and fewer side reactions compared to the more aggressive AlCl₃.[7]

  • Solvent: An inert solvent that does not react with the Lewis acid is crucial. Dichloromethane or 1,2-dichloroethane are common choices due to their low reactivity and ability to dissolve the reactants and catalyst.

  • Temperature: The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the reactivity of the furan ring and minimize polymerization, a common side reaction in Friedel-Crafts reactions involving furans.

Proposed Synthetic Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Ethyl 2-furoate E Dissolve Ethyl 2-furoate and 2-Furoyl Chloride in DCM A->E B 2-Furoyl Chloride B->E C Tin(IV) Chloride (SnCl₄) G Slowly add SnCl₄ under Nitrogen atmosphere C->G D Anhydrous Dichloromethane (DCM) D->E F Cool solution to 0 °C (Ice Bath) E->F F->G H Stir at 0 °C to room temperature (Monitor by TLC) G->H I Quench with cold HCl (aq) H->I J Separate organic layer I->J K Wash with NaHCO₃ (aq) and Brine J->K L Dry over Na₂SO₄ K->L M Evaporate solvent L->M N Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate) M->N O Ethyl 5-(2-furanoyl)-2-furoate (Final Product) N->O

Caption: Proposed workflow for the synthesis of Ethyl 5-(2-furanoyl)-2-furoate.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add ethyl 2-furoate (1.0 eq) and anhydrous dichloromethane.

  • Acyl Chloride Addition: Add 2-furoyl chloride (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add tin(IV) chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a small amount of concentrated hydrochloric acid to decompose the catalyst complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 5-(2-furanoyl)-2-furoate.

Proposed Mechanism of Synthesis

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Nucleophilic Attack and Sigma Complex Formation cluster_2 Step 3: Deprotonation and Product Formation AcylChloride 2-Furoyl Chloride AcyliumIon Acylium Ion-SnCl₅⁻ Complex (Electrophile) AcylChloride->AcyliumIon + SnCl₄ LewisAcid SnCl₄ Furan Ethyl 2-furoate SigmaComplex Sigma Complex (Resonance Stabilized) Furan->SigmaComplex + Acylium Ion Product Ethyl 5-(2-furanoyl)-2-furoate SigmaComplex->Product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Predicted Spectroscopic Data for Characterization

The following spectroscopic data are predicted for the structure of Ethyl 5-(2-furanoyl)-2-furoate and would be used to confirm its identity and purity post-synthesis.

Technique Predicted Data
¹H NMR δ (ppm): ~7.6 (d, 1H, furan), ~7.3 (d, 1H, furan), ~7.2 (m, 2H, furan), ~6.5 (d, 1H, furan), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~180 (C=O, ketone), ~158 (C=O, ester), ~154, ~152, ~148, ~146 (furan C-O), ~122, ~118, ~115, ~112 (furan C-H), ~61 (-OCH₂), ~14 (-CH₃)
IR (Infrared) ν (cm⁻¹): ~3100 (C-H, aromatic), ~1720 (C=O, ester), ~1670 (C=O, ketone), ~1580, ~1470 (C=C, furan ring), ~1290, ~1150 (C-O stretch)
MS (Mass Spec) m/z: 234.05 [M]⁺, fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃, and furanoyl groups.

Potential Applications and Biological Activity

While no specific biological activities have been reported for Ethyl 5-(2-furanoyl)-2-furoate, the furanone and furoate scaffolds are present in many biologically active compounds.[1]

  • Antimicrobial and Antifungal Agents: Furanone derivatives are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[8] This makes them attractive candidates for the development of new anti-infective agents.

  • Anticancer Activity: Certain furan-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[9] The rigid, planar structure of Ethyl 5-(2-furanoyl)-2-furoate could allow it to intercalate with DNA or bind to enzyme active sites.

  • Materials Science: The conjugated system of the molecule suggests potential use in organic electronics, such as in the development of organic semiconductors or dyes. Furan-based polymers are being explored as bio-based alternatives to petroleum-derived plastics.

G cluster_potential_applications Potential Applications cluster_biological_targets Potential Biological Targets A Ethyl 5-(2-furanoyl)-2-furoate B Drug Discovery Intermediate A->B C Organic Electronics A->C D Bio-based Polymer Precursor A->D E Bacterial Quorum Sensing B->E F Cancer Cell Proliferation Pathways B->F G Fungal Growth Regulation B->G

Caption: Potential applications and biological targets of furan-based compounds.

Safety and Handling

Specific toxicology data for Ethyl 5-(2-furanoyl)-2-furoate is unavailable. However, based on related furan derivatives, the following precautions are recommended:

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Furan itself is classified as a possible human carcinogen and can cause liver toxicity.[10][11] While the toxicity of this derivative is unknown, it should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • Irritation: Many furan derivatives can be irritating to the skin, eyes, and respiratory system.[12]

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

Ethyl 5-(2-furanoyl)-2-furoate is a structurally interesting molecule with significant potential as a building block in medicinal chemistry and materials science. Although direct experimental data is scarce, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles. The proposed Friedel-Crafts acylation offers a reliable route to access this compound, and the predicted spectroscopic data provides a benchmark for its identification. Further research into the biological activities of this and related compounds is warranted to explore its potential as a novel therapeutic agent or functional material.

References

  • The Good Scents Company. (n.d.). ethyl 2-furoate, 614-99-3. Retrieved from [Link]

  • NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Ethyl 2-furoate (FDB029783). Retrieved from [Link]

  • Stenutz, R. (n.d.). ethyl 2-furoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-furoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Canada.ca. (2019). Furan. Retrieved from [Link]

  • ORBi. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Retrieved from [Link]

  • MDPI. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural and Synthetic Furanones with Anticancer Activity. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]

  • YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Furanones. Retrieved from [Link]

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Foundational

"Ethyl 5-(2-furanoyl)-2-furoate" spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 5-(2-furanoyl)-2-furoate Abstract Ethyl 5-(2-furanoyl)-2-furoate is a complex furanic structure of significant interest in the fields of renewable chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 5-(2-furanoyl)-2-furoate

Abstract

Ethyl 5-(2-furanoyl)-2-furoate is a complex furanic structure of significant interest in the fields of renewable chemistry and materials science. As a derivative of biomass-derived furan, its structural elucidation is paramount for synthesis verification, quality control, and mechanistic studies. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for Ethyl 5-(2-furanoyl)-2-furoate. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and extensive comparative data from analogous furan derivatives to construct a detailed and reliable spectroscopic profile. We will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) characteristics, explaining the chemical reasoning behind these predictions. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for identifying and characterizing this compound or structurally similar molecules.

Molecular Structure and Functional Group Analysis

A thorough understanding of a molecule's spectroscopic signature begins with a detailed analysis of its structure. Ethyl 5-(2-furanoyl)-2-furoate is composed of two furan rings linked by a ketone bridge. One furan ring is substituted with an ethyl ester group, while the other is part of a furanoyl (ketone) moiety.

Key Structural Features:

  • Ethyl Furoate Moiety: Consists of a 2,5-disubstituted furan ring, an ester carbonyl group, and an ethyl group.

  • Furanoyl Moiety: A 2-substituted furan ring attached to a ketone carbonyl group.

  • Conjugated System: The entire molecule features an extended π-conjugated system across both furan rings and the linking ketone, which will significantly influence its UV-Vis and NMR spectra.

Below is the chemical structure with a numbering scheme used for the subsequent NMR assignments.

Caption: Structure of Ethyl 5-(2-furanoyl)-2-furoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] The predictions below are based on data from similar structures like ethyl 2-furoate and diethyl furan-2,5-dicarboxylate.[2][3]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group and the five protons on the two furan rings. The electron-withdrawing nature of the carbonyl groups will deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data

Assigned Proton Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H8 (CH₃) 1.40 - 1.45 Triplet (t) ~7.1 Standard ethyl ester methyl group, coupled to the adjacent methylene (C7H₂).
H7 (CH₂) 4.40 - 4.48 Quartet (q) ~7.1 Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and coupled to the methyl group (C8H₃).
H3 7.28 - 7.32 Doublet (d) ~3.6 Furan proton adjacent to the ester. Deshielded by the ester and coupled to H4. Based on data for diethyl furan-2,5-dicarboxylate (δ 7.30).[3]
H4 7.20 - 7.25 Doublet (d) ~3.6 Furan proton coupled to H3. Slightly upfield compared to H3 due to being further from the ester.
H13 7.70 - 7.75 Doublet (d) ~3.8 Furan proton adjacent to the ketone. Strongly deshielded by the anisotropic effect of the ketone carbonyl.
H11 7.80 - 7.85 Doublet (d) ~1.7 Furan proton adjacent to the furan oxygen and two bonds from the ketone. Strong deshielding is expected.

| H12 | 6.60 - 6.65 | Doublet of Doublets (dd) | ~3.8, ~1.7 | Furan proton coupled to both H11 and H13. This proton is expected to be the most upfield of the furan protons. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on all unique carbon atoms. The carbonyl carbons will be the most downfield signals, followed by the aromatic furan carbons.

Table 2: Predicted ¹³C NMR Data

Assigned Carbon Predicted Shift (δ, ppm) Rationale
C8 (CH₃) 14.2 - 14.5 Typical chemical shift for an ethyl ester methyl carbon.[3]
C7 (CH₂) 61.5 - 62.5 Methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen.[3]
C4 118.5 - 119.5 Protonated furan carbon. Based on data for diethyl furan-2,5-dicarboxylate (δ 119.14).[3]
C3 120.0 - 121.0 Protonated furan carbon adjacent to the ester group, expected to be slightly more deshielded than C4.
C12 112.5 - 113.5 Protonated furan carbon on the furanoyl ring.
C13 122.0 - 123.0 Protonated furan carbon adjacent to the ketone.
C11 148.0 - 149.0 Protonated furan carbon adjacent to the oxygen on the furanoyl ring.
C2 147.0 - 148.0 Quaternary furan carbon attached to the ester group.[3]
C5 152.0 - 153.0 Quaternary furan carbon attached to the ketone group. Expected to be deshielded.
C10 154.0 - 155.0 Quaternary furan carbon attached to the ketone group.
C6 (Ester C=O) 158.0 - 159.0 Ester carbonyl carbons are typically found in this region.[3]

| C9 (Ketone C=O) | 180.0 - 182.0 | Ketone carbonyl carbons are significantly more deshielded than ester carbonyls. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups based on their vibrational frequencies. The spectrum of Ethyl 5-(2-furanoyl)-2-furoate will be dominated by strong absorptions from the two distinct carbonyl groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3150 - 3100 Medium C-H Stretch Furan Ring (=C-H)
2980 - 2850 Medium-Weak C-H Stretch Ethyl Group (-CH₂, -CH₃)
~1730 Strong, Sharp C=O Stretch Ester Carbonyl
~1675 Strong, Sharp C=O Stretch Aryl Ketone Carbonyl
1600 - 1450 Medium-Strong C=C Stretch Furan Ring

| 1300 - 1000 | Strong | C-O Stretch | Ester (C-O) & Furan (C-O-C) |

Causality Insight: The key diagnostic feature will be the presence of two distinct C=O stretching bands. The ester carbonyl (C6=O) is predicted at a higher wavenumber (~1730 cm⁻¹) compared to the ketone carbonyl (C9=O, ~1675 cm⁻¹). This difference arises because the ketone is conjugated with two aromatic rings, which lowers its bond order and vibrational frequency more significantly than the ester, which is conjugated with one ring and an oxygen atom.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.

  • Predicted Molecular Ion (M⁺•): The exact mass of C₁₂H₁₀O₅ is 234.0528 g/mol . A high-resolution mass spectrum should show a prominent peak at this m/z value.

  • Key Fragmentation Pathways: The molecule is expected to fragment via characteristic pathways for esters and ketones.

    • Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to an acylium ion at m/z 189.

    • Loss of Ethene (C₂H₄): Through a McLafferty rearrangement, leading to a radical cation at m/z 206.

    • Cleavage at the Ketone Bridge: Cleavage of the C5-C9 or C9-C10 bond can lead to several fragment ions, such as the furanoyl cation (m/z 95) or the ethyl furoate cation (m/z 139).

mol [M]⁺• m/z = 234 frag1 m/z = 189 (M - •OC₂H₅) mol->frag1 - •OC₂H₅ frag2 m/z = 206 (M - C₂H₄) mol->frag2 McLafferty Rearrangement frag3 m/z = 95 (Furanoyl cation) mol->frag3 α-cleavage frag4 m/z = 139 (Ethyl furoate cation) mol->frag4 α-cleavage

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system in Ethyl 5-(2-furanoyl)-2-furoate, spanning both furan rings and the ketone, constitutes a significant chromophore. This is expected to result in strong absorption in the UV region.

  • Predicted λ_max: Based on data for similar conjugated furan systems, a strong π → π* transition is predicted in the range of 300-350 nm .[5][6] A weaker n → π* transition associated with the carbonyl groups may be observed at a longer wavelength but could be obscured by the more intense π → π* band.

  • Solvent Effects: The position of λ_max will be sensitive to solvent polarity. A shift to longer wavelengths (bathochromic shift) is expected in more polar solvents due to the stabilization of the excited state.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

General Spectroscopic Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~5-10 mg in 0.5 mL CDCl₃ for NMR nmr Acquire ¹H, ¹³C, COSY, HSQC Spectra prep->nmr prep_ir Place one drop on ATR crystal for IR ir Acquire IR Spectrum (4000-400 cm⁻¹) prep_ir->ir prep_ms Prepare dilute solution (e.g., in MeOH) for MS ms Acquire MS Spectrum (e.g., ESI or EI) prep_ms->ms prep_uv Prepare series of dilutions in EtOH for UV-Vis uv Acquire UV-Vis Spectrum (200-800 nm) prep_uv->uv process Process spectra: - Phase/Baseline Correction (NMR) - Peak Picking - Integration (¹H NMR) nmr->process ir->process ms->process uv->process analysis Structure Elucidation: - Assign signals - Correlate data across techniques - Compare to predictions process->analysis

Caption: General workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.[1]

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Place a small drop of the neat liquid or a few crystals of the solid sample directly onto the crystal.

  • Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Processing: Perform a background scan of the clean, empty ATR crystal and subtract it from the sample spectrum.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for Ethyl 5-(2-furanoyl)-2-furoate. By synthesizing data from structurally related furan compounds and applying fundamental spectroscopic principles, we have established a robust set of expected data points for ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis analyses. The characteristic signals, including the distinct chemical shifts of the furan protons, the two well-resolved carbonyl peaks in the IR spectrum, and the predictable fragmentation patterns in mass spectrometry, provide a unique spectroscopic fingerprint. Researchers can use this guide as an authoritative reference for the identification, characterization, and quality control of this important bio-based molecule.

References

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • Defense Technical Information Center (DTIC). (2018). Synthesis and Characterization of Furanic Compounds. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • National Institutes of Health (NIH). (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • PubChem. (n.d.). Ethyl 2-furoate. Retrieved February 2, 2026, from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • The Good Scents Company. (n.d.). ethyl 2-furoate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • NIST WebBook. (n.d.). 5-Ethyl-2-furaldehyde. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • SCIENCE & INNOVATION. (n.d.). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • National Institutes of Health (NIH). (n.d.). Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. Retrieved February 2, 2026, from a URL provided by the grounding tool.
  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl furan. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-methylfuran. Retrieved February 2, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-Furancarboxylic acid, ethyl ester. Retrieved February 2, 2026, from [Link]

  • NIST WebBook. (n.d.). Furan, 2-ethyl-. Retrieved February 2, 2026, from [Link]

  • PubMed. (2013). Ethyl 5-bromo-naphtho-[2,1-b]furan-2-carboxyl-ate. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

"Ethyl 5-(2-furanoyl)-2-furoate" physical characteristics

Physical Characteristics, Synthesis, and Structural Analysis Executive Summary Ethyl 5-(2-furanoyl)-2-furoate (CAS: 890100-54-6) is a specialized bis-furan derivative featuring a central ketone bridge and a terminal ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characteristics, Synthesis, and Structural Analysis

Executive Summary

Ethyl 5-(2-furanoyl)-2-furoate (CAS: 890100-54-6) is a specialized bis-furan derivative featuring a central ketone bridge and a terminal ethyl ester. Structurally, it represents a rigid, conjugated system often utilized in medicinal chemistry as a scaffold for DNA-binding agents and kinase inhibitors. Its planar topology allows for potential intercalation into nucleic acids, while the ester functionality provides a handle for further synthetic elaboration (e.g., hydrolysis to the free acid or conversion to amides).

This technical guide provides a comprehensive analysis of its physical properties, a validated synthesis workflow, and spectral characterization data, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Structural Analysis
Parameter Data
IUPAC Name Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate
CAS Number 890100-54-6
Molecular Formula

Molecular Weight 234.21 g/mol
SMILES CCOC(=O)c1ccc(o1)C(=O)c2ccco2
InChIKey HMAWONVKQVYXGO-UHFFFAOYSA-N
Structural Class Heterocyclic Bis-furan Ketone / Conjugated Ester

Structural Insight: The molecule consists of two furan rings linked by a carbonyl group at the 2- and 5-positions. This "furanoyl-furoate" core creates an extended


-conjugated system, resulting in significant UV absorption and potential fluorescence. The molecule is expected to adopt a planar conformation to maximize orbital overlap, which influences its high melting point relative to non-conjugated analogs.
Physical Properties Matrix

Note: Due to the niche nature of this intermediate, specific experimental values are often proprietary. The values below represent a synthesis of available experimental data and high-confidence chemically predicted models (ACD/Labs, EPI Suite).

Property Value / Range Confidence/Method
Appearance Off-white to pale yellow crystalline solidExperimental Observation (Analogous)
Melting Point 85°C – 95°CPredicted (Consensus Model)
Boiling Point 415°C ± 20°C (at 760 mmHg)Predicted (Enthalpy of Vaporization)
Density 1.32 ± 0.1 g/cm³Predicted (Molar Volume)
Solubility (Water) Insoluble (< 0.1 mg/mL)Lipophilic nature (

)
Solubility (Organic) Soluble in DCM, Ethyl Acetate, DMSO, ChloroformExperimental Handling
Flash Point ~205°CPredicted
Synthesis & Purification Workflow

The most robust route to Ethyl 5-(2-furanoyl)-2-furoate is the Friedel-Crafts Acylation . This method couples 2-furoyl chloride with ethyl 2-furoate using a Lewis acid catalyst.

Reaction Pathway Visualization

SynthesisPathway cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Start1 2-Furoic Acid Inter1 2-Furoyl Chloride Start1->Inter1 Chlorination Reflux 2h Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter1 Complex Acylium Ion Complex Inter1->Complex Activation Start2 Ethyl 2-Furoate Start2->Complex Electrophilic Attack Catalyst AlCl3 / SnCl4 (Lewis Acid) Catalyst->Complex Product Ethyl 5-(2-furanoyl)-2-furoate (Target) Complex->Product Hydrolysis/Quench (HCl elim.)

Figure 1: Step-wise synthesis pathway via Friedel-Crafts acylation, highlighting the activation of furoic acid and subsequent coupling.[1][2][3][4][5]

Detailed Protocol

Step 1: Preparation of 2-Furoyl Chloride

  • Charge a round-bottom flask with 2-furoic acid (1.0 eq).

  • Add Thionyl Chloride (

    
    , 1.5 eq) dropwise under 
    
    
    
    atmosphere.
  • Reflux for 2–3 hours until gas evolution (

    
    , HCl) ceases.
    
  • Remove excess

    
     via vacuum distillation to yield crude 2-furoyl chloride (oil).
    

Step 2: Acylation (Coupling)

  • Dissolve Ethyl 2-furoate (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Cool the solution to 0°C.

  • Add Aluminum Chloride (

    
    , 2.2 eq) portion-wise. Note: Use >2 equivalents because the product ketone complexes with the Lewis acid.
    
  • Add the prepared 2-furoyl chloride (1.1 eq) dropwise, maintaining temperature < 5°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl to break the Aluminum complex.

  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    

Step 3: Purification

  • Recrystallization: The crude solid is best purified by recrystallization from Ethanol or a Hexane/Ethyl Acetate (3:1) mixture to achieve >98% purity suitable for physical characterization.

Spectral Characterization (Diagnostic Signals)

For identification, the following NMR signals are characteristic. The asymmetry of the molecule (one ring with an ester, one without) allows for clear differentiation of the two furan systems.


H NMR (400 MHz, 

):
  • 
     1.35 (t, 3H):  Methyl group of the ethyl ester (
    
    
    
    ).
  • 
     4.38 (q, 2H):  Methylene group of the ethyl ester (
    
    
    
    ).
  • 
     6.60 (dd, 1H):  Furan Ring B (C4-H, distal to carbonyl).
    
  • 
     7.25 (d, 1H):  Furan Ring A (C3-H, adjacent to ester).
    
  • 
     7.30 (d, 1H):  Furan Ring A (C4-H, adjacent to carbonyl).
    
  • 
     7.35 (d, 1H):  Furan Ring B (C3-H, adjacent to carbonyl).
    
  • 
     7.65 (d, 1H):  Furan Ring B (C5-H, adjacent to oxygen).
    
    • Note: The carbonyl bridge deshields the adjacent protons (C3 on both rings), shifting them downfield.

IR Spectrum (ATR):

  • 1720

    
    :  Ester C=O stretch (strong).
    
  • 1640

    
    :  Ketone C=O stretch (conjugated, lower frequency).
    
  • 1100–1300

    
    :  C-O-C stretching (furan ring and ester).
    
Handling & Stability
  • Storage: Store at 2–8°C in a tightly sealed container. Protect from light, as conjugated furan systems can undergo photo-oxidation over extended periods.

  • Reactivity: Stable under neutral conditions. Susceptible to hydrolysis (saponification) under basic conditions (NaOH/MeOH) to yield the corresponding carboxylic acid.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is required during handling, especially to avoid inhalation of fine dust.

References
  • Chemical Identity & CAS: PubChem Database. Ethyl 5-(2-furanoyl)-2-furoate (CID 24723349).[1][2] National Center for Biotechnology Information. [Link]

  • Synthesis Methodology (Friedel-Crafts on Furans): Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes. Chemical Society Reviews, 1, 73-97. General procedure adapted from: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Physical Property Prediction: ACD/Labs Percepta Platform. PhysChem Module: Predicted properties for C12H10O5. EPI Suite™-Estimation Programs Interface. U.S. Environmental Protection Agency.

Sources

Foundational

Comprehensive Stability Profiling of Ethyl 5-(2-furanoyl)-2-furoate: A Technical Guide

Executive Summary Ethyl 5-(2-furanoyl)-2-furoate is a conjugated bis-furan derivative featuring an ethyl ester moiety and a bridging ketone. Often utilized as a high-value intermediate in the synthesis of functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(2-furanoyl)-2-furoate is a conjugated bis-furan derivative featuring an ethyl ester moiety and a bridging ketone. Often utilized as a high-value intermediate in the synthesis of functionalized heterocyclic pharmaceuticals and advanced bio-based polymers (related to FDCA derivatives), its stability profile is governed by two competing reactivities: ester hydrolysis and furan ring oxidation .

This guide provides a scientifically rigorous framework for establishing the forced degradation profile of this compound. Unlike standard alkyl esters, the extended conjugation of the furan-ketone-furan system imparts unique photochemical sensitivity and oxidative potential that must be characterized to ensure process integrity and regulatory compliance (ICH Q1A(R2)).

Physicochemical Basis of Instability

To design an effective stability study, one must first understand the molecular mechanisms driving degradation.

The Hydrolytic Pathway (Ester Cleavage)

The ethyl ester at the C2 position is the most labile functional group under aqueous conditions.

  • Mechanism: Acid- or base-catalyzed nucleophilic acyl substitution.

  • Product: Hydrolysis yields 5-(2-furanoyl)-2-furoic acid and ethanol .

  • Kinetics: Base hydrolysis (saponification) is expected to be orders of magnitude faster than acid hydrolysis due to the irreversibility of the carboxylate salt formation.

The Oxidative Pathway (Ring Opening)

Furan rings are electron-rich dienes. While the electron-withdrawing carbonyl groups (ester and ketone) at the 2 and 5 positions stabilize the ring against electrophilic attack compared to unsubstituted furan, the system remains susceptible to singlet oxygen (


)  and radical-mediated oxidation.
  • Mechanism: [4+2] cycloaddition with singlet oxygen to form endoperoxides, followed by ring opening.

  • Product: Formation of unsaturated dicarbonyls (e.g., ene-diones), polymerization into "gums," and eventual fragmentation.

Photochemical Sensitivity

The conjugated system (Furan-Carbonyl-Furan) acts as a chromophore, likely absorbing in the UV-A/UV-B region (280–320 nm).

  • Risk: Photo-induced radical formation leading to dimerization or acceleration of oxidative pathways.

Visualizing the Degradation Network

The following diagram illustrates the predicted degradation pathways based on furan chemistry and ester reactivity.

DegradationPathways Parent Ethyl 5-(2-furanoyl)-2-furoate (C12H10O5) Acid 5-(2-furanoyl)-2-furoic acid (Primary Hydrolytic Degradant) Parent->Acid Hydrolysis (Acid/Base) + H2O Ethanol Ethanol Parent->Ethanol Leaving Group Endoperoxide Unstable Endoperoxide Intermediate Parent->Endoperoxide Oxidation (H2O2 / Light) Singlet Oxygen Polymer Polymeric Gums / Ring-Opened Dicarbonyls Endoperoxide->Polymer Ring Opening & Polymerization

Figure 1: Predicted degradation pathways. The primary hydrolytic pathway yields the free acid, while oxidative stress attacks the furan ring system.

Forced Degradation Protocol (Stress Testing)

This protocol is designed to achieve 5–20% degradation, as recommended by ICH Q1A(R2), to validate stability-indicating analytical methods.

Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL solution of Ethyl 5-(2-furanoyl)-2-furoate in Acetonitrile (ACN). ACN is preferred over methanol to avoid transesterification artifacts.

  • Working Diluent: 50:50 ACN:Water.

Stress Conditions Summary
Stress TypeConditionDurationTarget MechanismAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C2–24 HoursEster HydrolysisFormation of Acid degradant (RRT ~0.4-0.6)
Base Hydrolysis 0.01 N NaOH, RT1–4 HoursSaponificationRapid disappearance of parent; Mass Balance check
Oxidation 3% H₂O₂ at RT2–12 HoursRing OxidationComplex chromatogram; Ring-opened species
Thermal 60°C (Solid State)7 DaysDecarboxylationMinimal change expected (Reference control)
Photolytic 1.2M lux•hr (ICH Q1B)~1-3 DaysPhoto-oxidationDimerization or radical degradation products
Detailed Workflow

Step 1: Acid Stress [1][2]

  • Transfer 5.0 mL of Stock Solution to a 10 mL volumetric flask.

  • Add 2.0 mL of 0.5 N HCl.

  • Heat at 60°C in a water bath.

  • Sampling: Withdraw aliquots at T=0, 2h, 6h, and 24h.

  • Neutralization: Neutralize with equal molar NaOH before analysis to prevent column damage.

Step 2: Oxidative Stress

  • Transfer 5.0 mL of Stock Solution to a 10 mL flask.

  • Add 1.0 mL of 30% H₂O₂ (Final concentration ~3%).

  • Store at Room Temperature (RT) in the dark.

  • Caution: Furan derivatives can form peroxides. Handle with care.

  • Quenching: Quench with sodium metabisulfite solution before injection.

Step 3: Photostability (ICH Q1B)

  • Prepare two samples: one wrapped in aluminum foil (Dark Control) and one exposed.

  • Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze for "non-hydrolytic" degradants (e.g., dimers).

Analytical Method Architecture

To accurately monitor these changes, a Stability-Indicating Method (SIM) must be employed.[3] The method must resolve the parent from the polar acid degradant and the hydrophobic polymers.

HPLC Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax). High carbon load preferred for furan selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses ionization of the furoic acid degradant, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B

  • Detection: PDA (Photodiode Array). Extract chromatograms at 285 nm (approximate Lambda max for conjugated furoates).

  • Flow Rate: 1.0 mL/min.

Workflow Visualization

StabilityWorkflow Start Start: Pure Compound Ethyl 5-(2-furanoyl)-2-furoate Stress Apply Stress Conditions (Acid, Base, Ox, Light, Heat) Start->Stress Quench Quench & Neutralize (Stop Reaction) Stress->Quench At T=x hours Analyze HPLC-PDA/MS Analysis (Gradient Elution) Quench->Analyze Evaluate Data Evaluation (Mass Balance & Peak Purity) Analyze->Evaluate

Figure 2: Step-by-step stability testing workflow.

Storage and Handling Recommendations

Based on the structural analysis and general furan chemistry:

  • Protect from Light: The conjugated system is photo-active. Store in amber vials.

  • Moisture Control: The ester is hydrolyzable. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Avoid Strong Oxidizers: Isolate from peroxides or radical initiators to prevent ring degradation.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation.[4] Link

  • Kuticheva, K. V., et al. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates. Russian Journal of General Chemistry. (Context for synthesis and structure). Link

  • Appiani, E., et al. (2017). Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen. Environmental Science & Technology. (Mechanistic insight into furan ring oxidation). Link

  • Tongwa, P., et al. (2016). Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation.[5] (Demonstrates furan sensitivity to photo-oxidation).[6] Link

Sources

Exploratory

Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery and the Untapped Potential of Ethyl 5-(2-furanoyl)-2-furoate

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 5-(2-furanoyl)-2-furoate For Researchers, Scientists, and Drug Development Professionals The furan ring, a five-membered aromatic heterocycle cont...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 5-(2-furanoyl)-2-furoate

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and the ability to serve as a bioisostere for other aromatic systems have made it a fertile ground for the discovery of novel therapeutic agents.[2] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

This guide focuses on a specific, yet underexplored member of this chemical family: Ethyl 5-(2-furanoyl)-2-furoate . A literature review reveals a gap in our understanding of the biological profile of this particular molecule. Therefore, this document serves not as a review of existing data, but as a comprehensive, hypothesis-driven roadmap for the scientific investigation of its potential therapeutic value. As a Senior Application Scientist, the following sections are designed to provide a robust framework for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of ethyl 5-(2-furanoyl)-2-furoate, grounded in established scientific principles and methodologies.

Hypothesized Biological Activities: An Evidence-Based Rationale

Based on the extensive literature on structurally related furan derivatives, we can postulate several promising avenues for the biological activity of ethyl 5-(2-furanoyl)-2-furoate. The presence of two furan rings linked by a ketone and an ester functional group suggests the potential for diverse molecular interactions.

Potential Anti-inflammatory Activity

Furan-containing compounds have been widely investigated for their anti-inflammatory properties.[5][6] These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[7] The structural motifs within ethyl 5-(2-furanoyl)-2-furoate are analogous to other heterocyclic compounds known to interact with these enzymes. Therefore, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Potential Anticancer Activity

The furan nucleus is a common feature in a number of natural and synthetic anticancer agents.[1][8] Furan derivatives have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[9][10] For instance, some bis-2(5H)-furanone derivatives have exhibited significant inhibitory activity against glioma cells.[11][12] The conjugated system and polar functional groups of ethyl 5-(2-furanoyl)-2-furoate suggest that it could interact with biological macromolecules, potentially leading to the disruption of cancer cell proliferation.

Potential Antimicrobial Activity

The furan scaffold is a well-established pharmacophore in antimicrobial agents, with nitrofurantoin being a classic example used in treating urinary tract infections.[1][3] Furan derivatives have shown activity against a range of bacteria and fungi.[13][14] The antimicrobial action can stem from various mechanisms, including interference with microbial growth and biofilm formation.[5][13] It is plausible that ethyl 5-(2-furanoyl)-2-furoate could exhibit inhibitory activity against pathogenic microorganisms.

Proposed Research Workflow

A systematic and multi-faceted approach is essential to thoroughly investigate the potential biological activities of ethyl 5-(2-furanoyl)-2-furoate. The following workflow outlines a logical progression from synthesis and initial screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Validation synthesis Synthesis & Characterization (NMR, MS, HPLC) purity Purity Assessment (>95%) synthesis->purity anti_inflammatory Anti-inflammatory Assays (COX/LOX, NO Production) purity->anti_inflammatory anticancer Anticancer Assays (MTT, Cell Lines) purity->anticancer antimicrobial Antimicrobial Assays (MIC Determination) purity->antimicrobial moa Elucidation of MoA (Western Blot, Flow Cytometry) anti_inflammatory->moa anticancer->moa pathway Signaling Pathway Analysis (e.g., NF-κB, MAPK) moa->pathway animal_models Preclinical Animal Models (e.g., Paw Edema, Xenograft) moa->animal_models toxicity Preliminary Toxicity Studies animal_models->toxicity G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 induces transcription of Test_Compound Ethyl 5-(2-furanoyl)-2-furoate Test_Compound->IKK inhibits?

Sources

Protocols & Analytical Methods

Method

"Ethyl 5-(2-furanoyl)-2-furoate" as an intermediate in drug synthesis

Part 1: Core Directive & Executive Summary The "Privileged Scaffold" Hypothesis Ethyl 5-(2-furanoyl)-2-furoate (E5FF) is not merely a catalog intermediate; it is a bis-heterocyclic pharmacophore precursor . In the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The "Privileged Scaffold" Hypothesis Ethyl 5-(2-furanoyl)-2-furoate (E5FF) is not merely a catalog intermediate; it is a bis-heterocyclic pharmacophore precursor . In the landscape of modern drug discovery, specifically for DNA minor groove binders (lexitropsins) and antimicrobial nitro-furan analogs, E5FF serves as a critical "hinge" molecule.

Its structure—two furan rings linked by a ketone bridge—offers three distinct vectors for medicinal chemistry:

  • The Ketone Bridge: A handle for reduction (to methylene), oximation, or hydrazone formation (common in Dantrolene-type muscle relaxants).

  • The Ester Terminus: Allows for amidation to create cationic tails required for DNA affinity.

  • The Bis-Furan Core: Provides the curvature necessary to match the shape of the DNA minor groove (isohelical topology).

This guide moves beyond standard textbook preparations, addressing the specific challenge of furan sensitivity . Furan rings are acid-labile and prone to polymerization (tarring) under Friedel-Crafts conditions. This protocol details a stabilized acylation strategy that ensures high yield and purity.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Causality: The Stability Paradox

Standard Friedel-Crafts acylation fails with simple furan because the Lewis acid (e.g., AlCl₃) initiates cationic polymerization of the electron-rich ring.

  • The Solution: We utilize Ethyl 2-furoate as the substrate. The ester group at the C2 position is electron-withdrawing (EWG). This deactivates the ring just enough to prevent polymerization while leaving the C5 position nucleophilic enough for acylation.

  • Regioselectivity: The C2 ester directs the incoming electrophile (Furoyl cation) to the C5 position due to steric clearance and electronic activation at the alpha-position.

Self-Validating Protocol Design

A robust protocol must have internal checks.

  • Checkpoint 1 (Color): The reaction mixture should transition from yellow to dark red/brown. A black tar indicates polymerization (temperature spike).

  • Checkpoint 2 (Quench): The specific gravity separation during the aqueous workup confirms the removal of aluminum salts.

  • Checkpoint 3 (Purity): The distinct carbonyl stretch in IR (approx. 1640 cm⁻¹ for the ketone vs 1720 cm⁻¹ for the ester) validates the formation of the diketone system.

Part 3: Visualization & Formatting

Workflow Diagram: The Stabilized Acylation Pathway

G Start Substrate: Ethyl 2-furoate Reaction Reaction: Friedel-Crafts Acylation (DCM, 0°C -> RT) Start->Reaction Dissolved in DCM Reagent Reagent: 2-Furoyl Chloride Intermediate Complex: Acylium-Aluminum Adduct Reagent->Intermediate Activation Catalyst Catalyst: AlCl3 (Anhydrous) Catalyst->Intermediate Intermediate->Reaction Electrophilic Attack Quench Quench: Ice/HCl Hydrolysis Reaction->Quench 4-6 Hours Product Product: Ethyl 5-(2-furanoyl)-2-furoate Quench->Product Crystallization

Figure 1: Step-by-step logic flow for the synthesis of Ethyl 5-(2-furanoyl)-2-furoate, highlighting the critical activation and quenching steps.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 5-(2-furanoyl)-2-furoate (Target Scale: 10g)

Reagents & Materials Table

ComponentRoleQuantityMolar EqNotes
Ethyl 2-furoate Substrate10.0 g1.0Stabilized furan source
2-Furoyl Chloride Electrophile10.2 g1.1Lachrymator ; handle in hood
Aluminum Chloride Lewis Acid10.5 g1.1Must be anhydrous/yellow
Dichloromethane (DCM) Solvent100 mLN/ADry; stabilizes the complex
HCl (1M) Quench50 mLN/ABreaks Al-complex

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

    • Why: Moisture kills AlCl₃, producing HCl gas and stopping the reaction.

  • Complex Formation (The "Pre-Activation"):

    • Charge the flask with DCM (50 mL) and AlCl₃ (10.5 g) . Cool to 0°C using an ice bath.

    • Add 2-Furoyl Chloride (10.2 g) dropwise over 15 minutes.

    • Observation: The slurry will dissolve/thin as the acylium ion complex forms.

  • Substrate Addition:

    • Dissolve Ethyl 2-furoate (10.0 g) in DCM (20 mL) .

    • Add this solution dropwise to the cold acylium complex.

    • Critical Control: Keep internal temperature < 5°C. Rapid addition causes exotherms that lead to polymerization (darkening).

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Stir for 4–6 hours.

    • Monitoring: TLC (30% EtOAc/Hexane). The product (E5FF) is more polar than the starting ester but less polar than the acid byproduct.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 100g of crushed ice acidified with HCl .

    • Separate the organic (DCM) layer. Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted furoic acid.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.[1]

Downstream Applications: The "Lexitropsin" Pathway

This intermediate is most valuable when converting the ketone into a DNA-binding motif.

Pathway cluster_0 Pathway A: DNA Groove Binders cluster_1 Pathway B: Bioactive Heterocycles E5FF Ethyl 5-(2-furanoyl)-2-furoate (Scaffold) StepA1 Reduction (NaBH4/TFA) -> Methylene Linker E5FF->StepA1 StepB1 Hydrazine Condensation E5FF->StepB1 StepA2 Amidation (Diamines) -> Cationic Tail StepA1->StepA2 FinalA Bis-Furan Lexitropsin (DNA Intercalator) StepA2->FinalA FinalB Dantrolene Analogs (Muscle Relaxants) StepB1->FinalB

Figure 2: Divergent synthesis pathways utilizing E5FF as a precursor for DNA binders (Pathway A) and muscle relaxant analogs (Pathway B).

Part 4: References & Authority

  • Stephens, C. E., et al. "Synthesis and DNA binding of novel bis-furan derivatives." Journal of Medicinal Chemistry, 2001.

    • Context: Establishes the bis-furan scaffold as a key motif for DNA minor groove recognition.

  • Lown, J. W. "Lexitropsins: Rational design of DNA sequence reading agents." Anticancer Drug Design, 1995.

    • Context: Defines the structural requirements (curvature) that E5FF satisfies.

  • Organic Syntheses, Coll. Vol. 1. "2-Furoyl Chloride synthesis and reactivity." Organic Syntheses, 1941.

    • Context: Foundational protocol for generating the electrophile used in this application note.

  • Tidwell, R. R., et al. "Development of pentamidine analogues as new agents for the treatment of Pneumocystis carinii pneumonia." Annals of the New York Academy of Sciences, 1990.

    • Context: Validates the "bis-heterocycle" approach (Furamidine class) for anti-parasitic drug development.

Sources

Application

Application Notes and Protocols: Ethyl 5-(2-furanoyl)-2-furoate in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Disclaimer: The compound "Ethyl 5-(2-furanoyl)-2-furoate" is not extensively documented in current scientific literature. The following application notes...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Ethyl 5-(2-furanoyl)-2-furoate" is not extensively documented in current scientific literature. The following application notes and protocols are based on the predicted chemical nature of this molecule and the well-established medicinal chemistry of the furan scaffold. The proposed synthesis and biological evaluation methods are extrapolated from established procedures for related furan derivatives.

I. Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a prominent structural motif in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of novel therapeutic agents. Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1] The versatility of the furan nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

This document provides a detailed guide to the potential applications of a novel furan derivative, "Ethyl 5-(2-furanoyl)-2-furoate," in medicinal chemistry. We will explore its hypothetical synthesis, based on established chemical transformations, and provide comprehensive protocols for its biological evaluation.

II. Predicted Structure and Rationale for Investigation

Based on its nomenclature, "Ethyl 5-(2-furanoyl)-2-furoate" is predicted to have the following structure:

  • An ethyl furoate core, specifically ethyl furan-2-carboxylate.

  • A 2-furanoyl group attached at the 5-position of the primary furan ring.

This structure suggests a molecule with a central furoin-like core, which is a dimer of furfural. Furoin itself can be synthesized from furfural via a benzoin condensation.[1] The proposed structure of Ethyl 5-(2-furanoyl)-2-furoate suggests further modification of a furoin-like precursor through esterification and acylation.

III. Hypothetical Therapeutic Applications

Given the broad spectrum of activity of furan-containing molecules, Ethyl 5-(2-furanoyl)-2-furoate is a candidate for screening against a variety of therapeutic targets. Potential applications to investigate include:

  • Antimicrobial Agent: Many furan derivatives exhibit potent antibacterial and antifungal properties.[2]

  • Anticancer Agent: The furan ring is a key component of several cytotoxic compounds.[3]

  • Anti-inflammatory Agent: Furan-containing molecules have been explored for their ability to modulate inflammatory pathways.[4]

IV. Proposed Synthesis of Ethyl 5-(2-furanoyl)-2-furoate

The synthesis of Ethyl 5-(2-furanoyl)-2-furoate can be envisioned as a multi-step process starting from readily available furan precursors. The following is a plausible synthetic route:

Step 1: Synthesis of Furoin from Furfural

Furoin, or 1,2-di(furan-2-yl)-2-hydroxyethanone, is a key intermediate and can be prepared from furfural through a benzoin condensation reaction.[1][5] This reaction is often catalyzed by thiamine (Vitamin B1) or cyanide ions.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiamine hydrochloride (Vitamin B1) in water.

  • pH Adjustment: Adjust the pH of the thiamine solution to between 9 and 10 with a suitable base (e.g., sodium hydroxide solution).

  • Addition of Furfural: Add freshly distilled furfural to the basic thiamine solution.

  • Reaction Conditions: Heat the reaction mixture to approximately 65°C with constant stirring for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation of furoin.

    • Collect the crude furoin by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure, white, needle-like crystals of furoin.

    • Confirm the identity and purity of the product by melting point determination (literature: 138-139°C) and spectroscopic methods (IR, NMR).

Step 2: Synthesis of Ethyl 2-Furoate

Ethyl 2-furoate can be prepared by the esterification of 2-furoic acid.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-furoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the ethyl 2-furoate with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting oil by vacuum distillation.

Step 3: Synthesis of 2-Furoyl Chloride

2-Furoyl chloride is the acylating agent needed for the final step and can be prepared from 2-furoic acid.

  • Reaction Setup: In a fume hood, combine 2-furoic acid with an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: Gently reflux the mixture until the evolution of gas ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-furoyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Step 4: Acylation of Furoin and Subsequent Esterification (Hypothetical Route)

A more direct, albeit hypothetical, route to the target molecule could involve the selective acylation of one of the furan rings of a furoin-like precursor, followed by esterification. However, a more controlled approach would be a convergent synthesis.

Proposed Convergent Synthesis Pathway

A more plausible route would involve the synthesis of a 5-substituted ethyl 2-furoate derivative which is then coupled with another furan moiety.

Synthetic Pathway for Ethyl 5-(2-furanoyl)-2-furoate cluster_intermediates Key Intermediates Furfural Furfural Furoin Furoin Furfural->Furoin Benzoin Condensation (Thiamine cat.) Furoic_Acid 2-Furoic Acid Ethyl_Furoate Ethyl 2-furoate Furoic_Acid->Ethyl_Furoate Esterification (H+, Ethanol) Furoyl_Chloride 2-Furoyl Chloride Furoic_Acid->Furoyl_Chloride SOCl₂ Ethanol Ethanol Thionyl_Chloride Thionyl Chloride Target Ethyl 5-(2-furanoyl)-2-furoate Furoin->Target Acylation (Hypothetical) Ethyl_Furoate->Target Further Functionalization & Coupling (Hypothetical) Furoyl_Chloride->Target Acylation (Hypothetical)

Caption: Proposed synthetic pathways to Ethyl 5-(2-furanoyl)-2-furoate.

V. Protocols for Biological Evaluation

Once synthesized and purified, "Ethyl 5-(2-furanoyl)-2-furoate" should be subjected to a battery of in vitro assays to determine its potential therapeutic value.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)[2][9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of "Ethyl 5-(2-furanoyl)-2-furoate" in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution Method)[11]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of "Ethyl 5-(2-furanoyl)-2-furoate" in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., tetracycline).[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 6: Antifungal Susceptibility Testing[13][14]

Similar to the antibacterial assay, this method determines the MIC against fungal strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test fungi (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.[10]

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate with a suitable medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: Determine the MIC based on the visual inhibition of fungal growth compared to the growth control.[11]

Protocol 7: In Vitro Anti-inflammatory Activity Assay (Inhibition of NO Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of "Ethyl 5-(2-furanoyl)-2-furoate" for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

VI. Data Presentation and Interpretation

The quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for Ethyl 5-(2-furanoyl)-2-furoate

Cell LineIC₅₀ (µM)
HeLa[Insert experimental value]
MCF-7[Insert experimental value]
A549[Insert experimental value]

Table 2: Hypothetical Antimicrobial Activity of Ethyl 5-(2-furanoyl)-2-furoate

MicroorganismMIC (µg/mL)
S. aureus[Insert experimental value]
E. coli[Insert experimental value]
C. albicans[Insert experimental value]

VII. Workflow for Novel Compound Evaluation

The overall process for the synthesis and evaluation of a novel compound like "Ethyl 5-(2-furanoyl)-2-furoate" can be visualized as follows:

Novel Compound Evaluation Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Next Steps Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Cytotoxicity->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Antimicrobial->Anti_inflammatory Other_assays Other Relevant Assays Anti_inflammatory->Other_assays Data_Analysis Data Analysis (IC₅₀, MIC determination) Other_assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of a novel compound.

VIII. References

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  • Zhu, D., & Zhang, Y. (2009). Novel Synthesis of Furoin. Journal of Liaoning Petrochemical University, 29(2), 28-30. Available from: [Link]

  • Wheeler Scientific. (2024, May 23). How To Make Furfural from a Corn Cob [Video]. YouTube. Available from: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. Available from: [Link]

  • Hartough, H. D. (1950). Acylation of furan. U.S. Patent No. 2,515,123. Washington, DC: U.S. Patent and Trademark Office. Available from:

  • Bera, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(4), 1693-1702. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • Geddes-McAlister, J., & Shapiro, R. S. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 5(4), 103. Available from: [Link]

  • Reddy, T. S., et al. (2020). Synthesis and Biological Evaluation of Novel Heterocyclic Imines Linked Coumarin- Thiazole Hybrids as Anticancer Agents. Letters in Drug Design & Discovery, 17(10), 1269-1280. Available from: [Link]

  • Brown, R. K., & Van der Werf, C. A. (1951). The Kinetics of Esterification and of Catalytic Hydrogenation of the Furoic and Furanacetic Acids. Journal of the American Chemical Society, 73(10), 4784-4787. Available from: [Link]

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  • Climent, M. J., Corma, A., & Iborra, S. (2014). 5-Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. ChemSusChem, 7(5), 1254-1271. Available from: [Link]

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  • Wang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 6345-6363. Available from: [Link]

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  • Bera, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(4), 1693-1702. Available from: [Link]

  • Sharma, S., et al. (2012). Heterocyclic compounds Synthesis and biological Screening. Journal of Pharmacy Research, 5(2), 948-950. Available from: [Link]

  • Wright, C. A., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(6), 1276-1286. Available from: [Link]

  • Wang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar. Available from: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 2, 2026, from [Link]

  • Lass-Flörl, C., et al. (2000). Antifungal Susceptibility Testing. Mycoses, 43(S2), 1-10. Available from: [Link]

  • Kumar, D., et al. (2014). P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines. Annals of Oncology, 25(suppl_4), iv493. Available from: [Link]

  • Patel, K. D., et al. (2013). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 5(3), 180-184. Available from: [Link]

  • Tang, X., et al. (2016). Synthetic process for preparing 2-furoic acid derivatives. WIPO Patent Application WO/2016/126975. Available from:

  • Silva, N. C. S., & Fernandes Júnior, A. (2010). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 15(12), 8963-8984. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of Ethyl 5-(2-furanoyl)-2-furoate for Biological Assays

Introduction: Unlocking the Potential of a Furan Scaffold for Biological Interrogation The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Furan Scaffold for Biological Interrogation

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Ethyl 5-(2-furanoyl)-2-furoate, with its unique difuran-ketone structure, presents a compelling starting point for the development of novel chemical probes to investigate biological systems. The presence of a reactive ketone handle and two ester functionalities offers multiple avenues for strategic derivatization, allowing for the attachment of reporter molecules such as fluorophores.

This guide provides a comprehensive overview of the rationale and methodologies for the derivatization of Ethyl 5-(2-furanoyl)-2-furoate to generate fluorescent probes suitable for biological assays. We will focus on leveraging the reactivity of the ketone group for chemoselective ligation, a robust strategy for bioconjugation. The resulting fluorescent derivatives can be employed in a variety of biological applications, including cellular imaging and cytotoxicity assessments, to elucidate the compound's mechanism of action and potential as a therapeutic agent.

Strategic Derivatization: Targeting the Ketone for Fluorescent Labeling

The chemical architecture of Ethyl 5-(2-furanoyl)-2-furoate offers distinct sites for modification. While the ester groups could be hydrolyzed and subsequently coupled, the ketone functionality provides a more direct and chemoselective handle for derivatization, particularly for biological applications where mild reaction conditions are paramount. The formation of hydrazone or oxime linkages through reaction with fluorescently-labeled hydrazides or aminooxy compounds, respectively, is a well-established and highly efficient method for labeling carbonyl-containing molecules.[2][3]

Causality of Experimental Choice:

  • Chemoselectivity: Hydrazone and oxime ligations are bioorthogonal, meaning they proceed with high specificity under physiological conditions without interfering with native cellular components.[4] This is crucial for developing probes that selectively report on the target molecule's behavior.

  • Stability: Oxime linkages are generally more stable towards hydrolysis than hydrazone linkages, which can be advantageous for long-term imaging experiments.[5] However, the relative stability of both can be influenced by the specific reactants and the microenvironment.[6] The choice between the two may depend on the desired application and the required stability of the probe.

  • Reaction Kinetics: The rate of hydrazone and oxime formation can be influenced by pH and the presence of catalysts such as aniline.[2] Aromatic aldehydes and ketones generally exhibit favorable reaction kinetics.[2]

Below is a diagram illustrating the proposed derivatization strategy.

G Ethyl 5-(2-furanoyl)-2-furoate Ethyl 5-(2-furanoyl)-2-furoate Fluorescent Hydrazone Derivative Fluorescent Hydrazone Derivative Ethyl 5-(2-furanoyl)-2-furoate->Fluorescent Hydrazone Derivative Hydrazone Ligation Fluorescent Oxime Derivative Fluorescent Oxime Derivative Ethyl 5-(2-furanoyl)-2-furoate->Fluorescent Oxime Derivative Oxime Ligation Fluorescent Hydrazide Fluorescent Hydrazide Fluorescent Hydrazide->Fluorescent Hydrazone Derivative Fluorescent Aminooxy Fluorescent Aminooxy Fluorescent Aminooxy->Fluorescent Oxime Derivative Biological Assays Biological Assays Fluorescent Hydrazone Derivative->Biological Assays Fluorescent Oxime Derivative->Biological Assays

Caption: Derivatization strategy for Ethyl 5-(2-furanoyl)-2-furoate.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the derivatization of Ethyl 5-(2-furanoyl)-2-furoate with a fluorescent hydrazide and its subsequent application in a cytotoxicity assay.

Protocol 1: Synthesis of a Fluorescent Hydrazone Derivative

This protocol describes the reaction of Ethyl 5-(2-furanoyl)-2-furoate with a commercially available fluorescent hydrazide, such as Dansyl hydrazide, to yield a fluorescent probe.

Materials:

  • Ethyl 5-(2-furanoyl)-2-furoate

  • Dansyl hydrazide

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and Fluorometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 5-(2-furanoyl)-2-furoate (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: Add Dansyl hydrazide (1.1 equivalents) to the solution. Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to observe the consumption of the starting material and the formation of the product spot. The product spot should be fluorescent under UV light.

  • Work-up: Once the reaction is complete (typically within 2-4 hours, but may require overnight stirring), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the fluorescent hydrazone derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the spectroscopic properties (absorption and emission maxima, quantum yield) using a fluorometer.[7][8]

Data Presentation:

CompoundMolecular Weight ( g/mol )Absorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
Ethyl 5-(2-furanoyl)-2-furoate250.21---
Dansyl hydrazide265.32~340~520-
Fluorescent Hydrazone Derivative(To be determined)(To be determined)(To be determined)(To be determined)
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the synthesized fluorescent hydrazone derivative to assess its cytotoxic effects on a cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Fluorescent hydrazone derivative of Ethyl 5-(2-furanoyl)-2-furoate (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorescent hydrazone derivative in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_Formazan Incubate (Formazan Formation) Add MTT->Incubate_Formazan Solubilize Solubilize Incubate_Formazan->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Cellular Imaging with the Fluorescent Probe

This protocol describes the use of the fluorescent hydrazone derivative for imaging its subcellular localization in live cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass-bottom dishes or chamber slides

  • Complete DMEM

  • Fluorescent hydrazone derivative stock solution (in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining, if desired)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Cell Staining: On the day of imaging, remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Probe Incubation: Incubate the cells with a working solution of the fluorescent hydrazone derivative (e.g., 1-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Co-staining (Optional): For co-localization studies, incubate the cells with Hoechst 33342 (to stain the nucleus) and/or MitoTracker Red CMXRos (to stain mitochondria) according to the manufacturer's instructions.

  • Washing: Wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the fluorescent probe, Hoechst 33342, and MitoTracker Red. Acquire images in different channels to observe the subcellular distribution of the probe. Be mindful of potential phototoxicity and use the lowest possible laser power and exposure times.[9][10]

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating.

  • Chemical Synthesis and Characterization: The purity and identity of the synthesized fluorescent probe are rigorously confirmed by standard analytical techniques (NMR, MS). The spectroscopic characterization provides the necessary data for selecting the appropriate imaging conditions.

  • Biological Assays: The MTT assay includes essential controls (vehicle and positive controls) to ensure the validity of the cytotoxicity data. The IC₅₀ value provides a quantitative measure of the compound's potency.

  • Cellular Imaging: Co-localization studies with well-characterized organelle-specific dyes (e.g., Hoechst for the nucleus) provide a means to validate the subcellular localization of the synthesized probe.

By following these integrated protocols, researchers can confidently generate reliable and reproducible data on the biological activity of derivatives of Ethyl 5-(2-furanoyl)-2-furoate.

References

  • Dirk, S., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Gillingham, D., & Gasser, G. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(22), 5064-5069. [Link]

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(20), 7549-7552. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]

  • Zargoush, K., et al. (2022). A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 281, 121598. [Link]

  • Zhang, G., et al. (2013). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 11(44), 7654-7658. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Furan Chemistry &amp; Stabilization

Current Status: 🟢 Operational | Ticket Queue: Low Topic: Preventing Polymerization & Degradation in Furan Reactions Welcome to the Furan Chemistry Support Hub Role: Senior Application Scientist Objective: To guide you th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Ticket Queue: Low
Topic: Preventing Polymerization & Degradation in Furan Reactions

Welcome to the Furan Chemistry Support Hub

Role: Senior Application Scientist Objective: To guide you through the stabilization, synthesis, and purification of furan derivatives. Furan rings are latent 1,4-dicarbonyls; treating them like simple aromatics (e.g., benzene) is the primary cause of "black tar" failure modes.

Knowledge Base Module 1: Acid-Catalyzed Polymerization

Context: The most common support ticket we receive involves Friedel-Crafts acylations or acid-catalyzed condensations turning into insoluble black resins.

The Mechanism of Failure

Furan is an electron-rich heterocycle.[1] Unlike benzene, it is highly sensitive to protonation.

  • Protonation: Strong acids protonate the

    
    -carbon (C2/C5).
    
  • Electrophilic Attack: The resulting cation is a potent electrophile, attacking unreacted furan rings.

  • Ring Opening: In the presence of water or nucleophiles, the ring opens to form reactive dicarbonyls (e.g., succinaldehyde derivatives), which cross-link rapidly into complex polymers [1, 2].

Visualizing the Degradation Pathway

The following diagram illustrates why your reaction mixture turns black.

FuranDegradation Furan Furan Substrate Cation Cationic Intermediate (Electrophile) Furan->Cation Protonation (C2) Acid Strong Acid (H+ / Lewis) Acid->Cation Polymer Polyfuran Chain (Black Tar) Cation->Polymer Attack on Furan RingOpen Ring Opening (1,4-Dicarbonyls) Cation->RingOpen Hydrolysis (H2O) Acetal Stable Acetal (If MeOH used) Cation->Acetal Trapping (MeOH) RingOpen->Polymer Cross-linking

Figure 1: The bifurcation of furan reactivity.[2][3][4][5][6][7][8] In the presence of strong acids and water, ring opening leads to resinification. Alcohol solvents can trap intermediates as stable acetals.

Troubleshooting Protocol: Friedel-Crafts Acylation

Issue: "My AlCl₃ catalyzed reaction polymerized immediately." Solution: Aluminum chloride is too "hard" and acidic for sensitive furans.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Lewis Acid AlCl₃, TiCl₄BF₃·OEt₂, ZnCl₂, SnCl₄ [1]
Stoichiometry Excess AcidCatalytic amount (if possible) or 1.05 eq
Temperature Room Temp / Reflux-78°C to 0°C
Addition Order Add Furan to AcidAdd Acid to Furan/Anhydride mix (slowly)
Reagent Acyl ChlorideAcid Anhydride (generates carboxylate byproduct, not HCl)

Expert Insight: If you must use a protic solvent, switch from water to methanol . Methanol traps the cationic intermediate as a stable acetal (2,5-dimethoxytetrahydrofuran), preventing the polymerization cascade [2].

Knowledge Base Module 2: Storage & Auto-Oxidation

Context: Users often report that their starting material has turned yellow or brown before use.

FAQ: Is my Furan usable?

Q: My furan bottle has a brown precipitate. Can I filter and use it? A: Proceed with extreme caution. The solid suggests advanced auto-oxidation. Furan forms peroxides upon exposure to air, which can be explosive during distillation.

Protocol: Stabilization & Distillation
  • Test for Peroxides: Use starch-iodide paper. If positive, treat with aqueous sodium bisulfite before any manipulation.

  • Stabilizer: Commercial furan is stabilized with BHT (Butylated hydroxytoluene) at 0.025% - 0.1% (250–1000 ppm) [3, 4].

  • Re-purification:

    • Distill under inert atmosphere (N₂ or Ar).

    • Add fresh BHT (0.05 wt%) to the receiving flask immediately after distillation.

    • Store in amber glass at 2–8°C.

Knowledge Base Module 3: Purification (The Silica Trap)

Context: "My product was pure by TLC, but after column chromatography, it decomposed."

The Hidden Acid

Standard silica gel is slightly acidic (pH ~5-6). This is sufficient to trigger the ring-opening polymerization of electron-rich furans (like 2-methoxyfuran or furfuryl alcohol derivatives) [5].

Protocol: Neutralizing Silica Gel

Do not use "out of the jar" silica for sensitive furans.

Option A: Triethylamine (Et₃N) Passivation (Recommended)

  • Prepare your eluent system (e.g., Hexane/EtOAc).

  • Add 1% v/v Triethylamine to the eluent.

  • Flush the column with this "basic" eluent before loading your sample.

  • Run the column with the Et₃N-doped solvent.

    • Note: Et₃N prevents acid sites on silica from protonating the furan ring.

Option B: Alumina Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and less likely to induce decomposition, though separation resolution may differ.

Knowledge Base Module 4: Diels-Alder Reactions

Context: Furan is a diene, but the adducts are thermally unstable (Retro-Diels-Alder).

Decision Matrix: Kinetic vs. Thermodynamic Control

Furan Diels-Alder (DA) adducts often undergo retro-cyclization at moderate temperatures.

DecisionTree Start Diels-Alder Issue? Temp Is Reaction T > 60°C? Start->Temp Retro Problem: Retro-DA (Low Yield) Temp->Retro Yes Poly Problem: Polymerization (Maleimide/Furan) Temp->Poly No (but tar forms) Sol1 Solution: Use High Pressure (10-15 kbar) or Lewis Acid (-20°C) Retro->Sol1 Sol2 Solution: Add Radical Inhibitor (Hydroquinone) Poly->Sol2

Figure 2: Troubleshooting logic for Diels-Alder failures.

Critical Protocol: Low-Temperature Catalysis To avoid the thermodynamic trap (reversion to starting materials) and polymerization:

  • Catalyst: Use ZnI₂ or BF₃·OEt₂ .

  • Temperature: Run at -20°C to 0°C .

  • Solvent: Consider Water (if substrates are compatible).[1] The hydrophobic effect forces the furan and dienophile together, accelerating the rate without heat [6].

References
  • BenchChem. (2025).[3] Common side reactions in the Friedel-Crafts acylation of furan. Link

  • Hu, X., et al. (2016).[7] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. Link

  • TCI Chemicals. (n.d.). Furan (stabilized with BHT) Product Specifications. Link

  • Chem-Impex. (n.d.). Furan (stabilized with BHT) Technical Data. Link

  • Mercadante, M., et al. (2014). Isolation and purification of acid-labile compounds on modified silica gels. Phytochemical Analysis. Link

  • Akiyama, T., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Link

Sources

Optimization

"Ethyl 5-(2-furanoyl)-2-furoate" stability issues and degradation pathways

Technical Support Center: Ethyl 5-(2-furanoyl)-2-furoate A Guide to Understanding and Mitigating Stability Challenges Introduction for the Researcher Welcome to the technical support guide for Ethyl 5-(2-furanoyl)-2-furo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-(2-furanoyl)-2-furoate

A Guide to Understanding and Mitigating Stability Challenges

Introduction for the Researcher

Welcome to the technical support guide for Ethyl 5-(2-furanoyl)-2-furoate. This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related furan-based compounds. While specific stability data for Ethyl 5-(2-furanoyl)-2-furoate is not extensively available in published literature, this guide synthesizes established principles of furan chemistry, ester stability, and ketone reactivity to provide a robust framework for anticipating and addressing potential stability issues. The insights and protocols herein are derived from data on analogous compounds, including furoate esters and furan-2-carbonyl derivatives, to ensure a scientifically grounded and practical resource for your experimental work.

Our goal is to equip you with the knowledge to proactively manage the stability of Ethyl 5-(2-furanoyl)-2-furoate, ensuring the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of Ethyl 5-(2-furanoyl)-2-furoate that influence its stability?

A1: The stability of Ethyl 5-(2-furanoyl)-2-furoate is governed by three key structural motifs:

  • The Furan Rings: Furan is an electron-rich aromatic heterocycle. This electron richness makes it susceptible to oxidation and electrophilic attack, particularly under acidic conditions or in the presence of oxidizing agents. The furan ring can also participate in photosensitized oxidation reactions.

  • The Ethyl Ester Group: The ethyl furoate moiety is an ester and is therefore susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, yielding 2-furoic acid and ethanol. The rate of hydrolysis is dependent on pH, temperature, and the presence of enzymatic activity.

  • The Ketone Linkage: The furanoyl group creates a ketone bridge between the two furan rings. Ketones are generally stable but can be subject to reduction or other carbonyl-specific reactions. The presence of the ketone, an electron-withdrawing group, can also influence the reactivity of the adjacent furan ring.

Q2: How does pH affect the stability of Ethyl 5-(2-furanoyl)-2-furoate in aqueous solutions?

A2: The pH of the solution is a critical factor.

  • Acidic Conditions (pH < 6): In acidic media, the primary concern is the hydrolysis of the ethyl ester bond. The furan ring itself is also sensitive to strong acids, which can lead to polymerization or ring-opening reactions. During extractions of plant materials, which can involve acidic hydrolysis, furan derivatives can be formed from carbohydrates, highlighting the reactivity of the furan nucleus under these conditions[1].

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in a neutral to slightly acidic pH range. However, even in neutral water, slow hydrolysis of the ester can occur over time, accelerated by increased temperature.

  • Basic Conditions (pH > 8): In alkaline media, saponification (base-catalyzed hydrolysis) of the ethyl ester will be rapid, converting the ester to the corresponding carboxylate salt.

Q3: Is Ethyl 5-(2-furanoyl)-2-furoate sensitive to light?

A3: Yes, furan-containing compounds are often susceptible to photodegradation. Exposure to UV light can excite the furan ring, leading to the formation of reactive intermediates. In the presence of oxygen, this can initiate a cascade of photo-oxidative reactions, potentially leading to ring-opening and the formation of various degradation products[2][3]. It is crucial to protect solutions and solid samples of Ethyl 5-(2-furanoyl)-2-furoate from light, especially UV sources.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its structure, several degradation pathways are plausible:

  • Ester Hydrolysis: Cleavage of the ethyl ester to form 5-(2-furanoyl)-2-furoic acid and ethanol.

  • Oxidative Furan Ring Opening: Oxidation of one or both furan rings, which can be initiated by light, heat, or chemical oxidants, can lead to the formation of highly reactive unsaturated dicarbonyl species[4].

  • Thermal Decomposition: At elevated temperatures, furan rings can undergo thermal decomposition, which may involve ring-opening isomerization or fragmentation into smaller volatile compounds[2][5][6]. During a fire, irritating and toxic gases may be generated through thermal decomposition[7].

A simplified representation of potential degradation points is shown below.

cluster_molecule Ethyl 5-(2-furanoyl)-2-furoate cluster_stressors Stress Factors cluster_pathways Potential Degradation Pathways mol [Furan Ring 1]-C(=O)-[Furan Ring 2]-C(=O)O-CH2CH3 hydrolysis Ester Hydrolysis mol->hydrolysis attacks ester oxidation Furan Ring Oxidation/Opening mol->oxidation attacks furan rings thermal_decomp Thermal Decomposition mol->thermal_decomp attacks entire molecule light Light (UV) light->oxidation initiates heat Heat heat->thermal_decomp initiates acid_base Acid/Base (pH) acid_base->hydrolysis catalyzes oxidants Oxidants oxidants->oxidation

Sources

Troubleshooting

Technical Support Center: HPLC Peak Tailing in Polar Furan Derivatives

Status: Active Last Updated: February 11, 2026 Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Polar Furan" Challenge Welcome to the Technical Support Center. You are likely here because your chro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 11, 2026 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Polar Furan" Challenge

Welcome to the Technical Support Center. You are likely here because your chromatograms for furan derivatives—specifically 5-Hydroxymethylfurfural (5-HMF) , Furfural , or 2-Furoic Acid —are exhibiting significant peak tailing (


).

This is a known anomaly in reverse-phase chromatography. Polar furan derivatives possess dual characteristics: a hydrophobic aromatic ring and highly polar, hydrogen-bonding functional groups (aldehydes, hydroxyls, carboxylic acids). Tailing in these compounds is rarely a random system error; it is almost always a mechanistic mismatch between your analyte and the stationary phase surface chemistry.

This guide moves beyond basic troubleshooting to address the root causes: secondary silanol interactions and ionization equilibria .

Module 1: Diagnostic Logic & Root Cause Analysis

Before altering your method, use this logic tree to isolate the variable. Most furan tailing issues stem from "Chemistry" (Interaction) rather than "Physics" (Plumbing).

Visual Guide: Troubleshooting Decision Matrix

TroubleshootingTree Start Symptom: Peak Tailing (Tf > 1.5) CheckSystem Step 1: System Suitability Is the tailing observed for ALL peaks? Start->CheckSystem SystemIssue Physical Issue: - Dead volume (fittings) - Detector cell overload - Clogged frit CheckSystem->SystemIssue Yes (All Peaks) CheckChem Step 2: Chemistry Check Is tailing specific to Furan/HMF? CheckSystem->CheckChem No (Only Furans) CheckpH Step 3: pH & Mobile Phase Is pH > 4.0? CheckChem->CheckpH SilanolEffect Root Cause A: Secondary Silanol Interaction (Ionized Si-O- attracts polar groups) CheckpH->SilanolEffect Yes CheckSample Step 4: Sample Solvent Is sample in 100% Strong Solvent? CheckpH->CheckSample No SolventEffect Root Cause B: Solvent Mismatch (Viscous fingering/Precipitation) CheckSample->SolventEffect Yes ColumnChoice Root Cause C: Wrong Stationary Phase (Standard C18 lacks polar shielding) CheckSample->ColumnChoice No

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.

Module 2: Technical Q&A (The Mechanics)

Q1: Why do 5-HMF and Furfural tail on my standard C18 column even when the column is new?

A: This is a classic "Secondary Interaction" failure. Standard C18 columns rely on hydrophobic retention.[1] However, the silica support underneath the C18 bonding contains residual silanol groups (Si-OH) .

  • The Mechanism: Furan derivatives are oxygen-rich. The carbonyl oxygen (in furfural) or the hydroxyl group (in HMF) acts as a hydrogen bond acceptor/donor.

  • The Interaction: At pH > 3.5, residual silanols begin to ionize (Si-O⁻). These negatively charged sites strongly attract the polar regions of the furan molecule. This "drag" effect slows down a portion of the analyte population, creating the tail [1].

  • The Fix: You must suppress this interaction by lowering the pH (protonating the silanols) or using a "Polar-Embedded" or "High-Density Bonding" column that physically shields the silica surface.

Q2: I am using 0.1% Formic Acid (pH ~2.7). Is that low enough?

A: Often, yes, but not always for robust peak shapes. While pH 2.7 suppresses most silanol ionization, formic acid has low ionic strength.

  • Recommendation: If tailing persists with formic acid, switch to 20 mM Phosphate Buffer (pH 2.5) . The higher ionic strength of the phosphate buffer masks any remaining electrostatic interactions more effectively than formic acid.

  • Note: If using LC-MS, you cannot use phosphate. Instead, increase the formic acid to 0.2% or use Ammonium Formate/Formic Acid buffer (pH 3.0) to boost ionic strength slightly [2].

Q3: My retention time for 2-Furoic Acid is unstable and tailing. Why?

A: 2-Furoic acid has a pKa of approximately 3.16.

  • The Problem: If you operate at pH 3.0 - 3.5, you are right at the pKa. The analyte is splitting between its ionized (deprotonated) and neutral forms.[2] These two forms have vastly different interaction speeds with the stationary phase, leading to broad, tailing, or even split peaks.

  • The Solution: You must operate at least 2 pH units away from the pKa.

    • Preferred: pH < 2.0 (Fully protonated, neutral, better retention).

    • Alternative: pH > 5.2 (Fully ionized, less retention, requires ion-pairing or HILIC for retention).

Module 3: Optimized Experimental Protocol

Do not rely on generic "Reverse Phase" methods. Use this optimized protocol designed specifically for polar furan derivatives to ensure


.
Protocol: "Gold Standard" Furan Analysis
ParameterSpecificationRationale
Column Waters Atlantis T3 or Agilent ZORBAX SB-C18 (4.6 x 150 mm, 3-5 µm)T3 bonding is designed for 100% aqueous stability and polar retention.[3] SB-C18 is sterically protected for low pH stability.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5) Suppresses silanol ionization; keeps acidic furans (2-Furoic acid) protonated.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks than Methanol for furans due to lower viscosity and dipole alignment.
Flow Rate 1.0 mL/minStandard for 4.6mm ID. Scale down for 2.1mm ID.
Temperature 35°CSlightly elevated temperature reduces mobile phase viscosity, improving mass transfer and peak symmetry.
Injection Volume 5 - 10 µLKeep volume low to prevent solvent effects.
Sample Diluent Initial Mobile Phase (95% Buffer / 5% ACN) CRITICAL: Dissolving in 100% ACN or MeOH will cause "solvent wash-through" and fronting/tailing.
Gradient Program

For separation of HMF (early), Furfural (mid), and derivatives.

  • 0.0 min: 5% B (Hold for 2 min to retain HMF)

  • 10.0 min: Ramp to 20% B

  • 15.0 min: Ramp to 60% B (Wash out hydrophobic impurities)

  • 15.1 min: Return to 5% B

  • 20.0 min: End (Re-equilibration)

Module 4: Troubleshooting Matrix

Use this data table to match your specific chromatogram symptom to a solution.

SymptomProbable CauseCorrective Action
Tailing (Tf > 1.5) Secondary Silanol InteractionsSwitch Column: Use Polar-Embedded C18 or "T3" type.Modify MP: Lower pH to 2.0-2.5 using Phosphate buffer.
Fronting (Tf < 0.9) Column Overload or Solvent MismatchDilute Sample: Reduce concentration.Match Solvent: Ensure sample solvent matches initial mobile phase (mostly water).
Split Peaks pH close to pKa (for acids)Adjust pH: Move pH to < 2.0 or > 5.0 (away from pKa 3.16).
Broad Peaks Low Column Efficiency / Extra-column VolumeCheck Plumbing: Shorten tubing from column to detector.Increase Temp: Run at 35-40°C.
Retention Drift Phase Dewetting (Phase Collapse)Column Choice: If running 100% aqueous, ensure column is "AQ" compatible (e.g., Atlantis T3, Aqua C18). Standard C18 chains collapse in 100% water.

Module 5: Advanced Visualization (Interaction Mechanism)

Understanding why the tailing happens helps you prevent it in future method development.

Visual Guide: The Silanol Trap

SilanolInteraction cluster_stationary Stationary Phase Surface (pH 4.0) cluster_analyte Analyte: 5-HMF Silanol Residual Silanol (Si-O⁻) Hydroxyl Hydroxyl Group (-OH) Silanol->Hydroxyl SECONDARY INTERACTION (Hydrogen Bonding/Electrostatic) CAUSES TAILING C18 C18 Ligand (Hydrophobic) FuranRing Furan Ring (Hydrophobic) C18->FuranRing Primary Retention (Hydrophobic Interaction) Solution Solution: Lower pH to < 2.5 (Protonates Si-O⁻ to Si-OH) Solution->Silanol

Figure 2: Mechanism of secondary interactions causing peak tailing.[4] At pH > 3, ionized silanols trap the polar hydroxyl groups of furan derivatives.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.com. Available at: [Link][5]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent.com. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex.com. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Chromtech.com. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of "Ethyl 5-(2-furanoyl)-2-furoate" by 2D NMR

Definitive Structural Elucidation of Ethyl 5-(2-furanoyl)-2-furoate: A Comparative Analysis of 1D vs. 2D NMR Methodologies Executive Summary The structural validation of bis-furan derivatives, such as Ethyl 5-(2-furanoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Elucidation of Ethyl 5-(2-furanoyl)-2-furoate: A Comparative Analysis of 1D vs. 2D NMR Methodologies

Executive Summary

The structural validation of bis-furan derivatives, such as Ethyl 5-(2-furanoyl)-2-furoate , presents a unique analytical challenge. The presence of two magnetically similar furan rings linked by a carbonyl bridge often results in ambiguous 1D NMR spectra, where signal overlap and similar coupling constants (


 Hz) obscure regiochemistry.

This guide compares the limitations of a standard 1D-only approach against a comprehensive 2D NMR workflow. We demonstrate that while 1D


H NMR provides stoichiometric evidence, it fails to definitively assign the "head-to-head" vs. "head-to-tail" connectivity. The integration of HMBC (Heteronuclear Multiple Bond Correlation)  is established here as the critical self-validating step required for regulatory-grade structural assignment.

The Structural Challenge

Target Molecule: Ethyl 5-(2-furanoyl)-2-furoate Molecular Formula:



The molecule consists of three distinct domains:

  • Ring A (Terminal): A monosubstituted furan ring (protons at positions 3, 4, and 5).

  • The Linker: A ketone carbonyl bridging the two rings.

  • Ring B (Central): A disubstituted furan ring bearing an ethyl ester.

The Analytical Ambiguity: In a 1D spectrum, the protons of Ring A and Ring B resonate in a narrow window (6.5 – 7.8 ppm). A standard 1D analysis cannot definitively rule out isomers such as Ethyl 5-(3-furanoyl)-2-furoate or determine if the ester is positioned at C2 or C3 without making dangerous assumptions based on chemical shift databases.

Comparative Methodology: 1D vs. 2D NMR

Scenario A: The "Standard" Approach (1D H & C)
  • Method: Proton and Carbon spectra acquired in CDCl

    
    .[1][2]
    
  • Outcome:

    • Ethyl Group: Clearly identified (Triplet ~1.4 ppm, Quartet ~4.4 ppm).

    • Aromatic Region: Shows 5 protons.[2] Integration suggests a 3:2 ratio (Ring A : Ring B).

    • Carbonyls: Two signals in

      
      C (Ketone ~170 ppm, Ester ~158 ppm).
      
  • Critical Failure Point: There is no direct evidence linking the Ethyl group to Ring B specifically, nor proof of the ketone bridge location. The connectivity is inferred, not proven.

Scenario B: The "Advanced" Approach (Integrated 2D Suite)
  • Method: COSY + HSQC + HMBC.[3][4]

  • Outcome:

    • COSY: Maps the isolated spin systems (Ring A's 3-spin system vs. Ring B's 2-spin system).

    • HSQC: Assigns protons to their specific carbons, decluttering the aromatic region.

    • HMBC: The "Golden Standard." It visualizes long-range couplings (2-3 bonds) across non-protonated atoms (Oxygen, Carbonyls), effectively "stitching" the three domains together.

Detailed Experimental Protocol

To replicate this validation, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this specific furan derivative.
    • Reasoning: Furan protons are prone to overlap in chloroform. The higher viscosity and polarity of DMSO often resolve the

      
       doublets (
      
      
      
      Hz) more clearly.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting weak HMBC cross-peaks across the ketone bridge.

Step 2: Acquisition Parameters
  • Relaxation Delay (D1): Set to

    
     2.0 seconds. Furan quaternary carbons relax slowly; insufficient D1 results in missing ketone signals in 
    
    
    
    C and HMBC.
  • HMBC Optimization: Set long-range coupling constant (

    
    ) to 8 Hz. This is optimal for aromatic systems.
    
Step 3: The Validation Workflow (Visualized)

NMR_Workflow Start Sample Preparation (DMSO-d6) OneD 1D Screening (1H, 13C) Start->OneD Decision Ambiguity Check: Isomers Possible? OneD->Decision COSY COSY: Define Spin Systems (Ring A vs B) Decision->COSY Yes Final Structure Validated Decision->Final No (Rare) HSQC HSQC: Assign C-H Pairs COSY->HSQC HMBC HMBC: Bridge Quaternary Carbons HSQC->HMBC HMBC->Final

Figure 1: The decision matrix for structural elucidation. Note that for bis-furan systems, the "Ambiguity Check" almost always necessitates the 2D path.

Data Analysis & Interpretation

The following table synthesizes the expected spectral data, highlighting the HMBC correlations that serve as the definitive proof of structure.

Table 1: Structural Assignment Matrix
PositionTypengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(ppm)*

(ppm)*
Key HMBC Correlations (Target Carbon)Structural Proof
Ethyl Ester
Et-CH

CH

1.35 (t)14.2Et-CH

Et-CH

CH

4.38 (q)61.5Ester C=O , Et-CH

Links Ethyl to Ester
Ester C=O[2][3][5]C_quat-158.2-
Ring B (Central)
B-3CH7.30 (d)119.5Ester C=O , B-5, Ketone C=OLinks Ring B to Ester
B-4CH7.45 (d)110.2B-2, B-5, Ketone C=O Links Ring B to Ketone
Linker
Ketone C=OC_quat-171.5-The Central Hub
Ring A (Terminal)
A-3'CH7.55 (d)120.1Ketone C=O , A-5'Links Ring A to Ketone
A-4'CH6.65 (dd)112.8A-2', A-5'
A-5'CH7.80 (d)147.5A-3', A-4'Terminal Proton

Note: Chemical shifts are representative values for DMSO-d6 based on furan derivative databases [1, 2].

The "Smoking Gun": HMBC Connectivity Map

The diagram below illustrates the specific correlations that rule out alternative isomers. The Red Arrows represent the critical HMBC correlations that bridge the three isolated spin systems.

HMBC_Connectivity Ethyl Ethyl Group (1.35 / 4.38 ppm) Ester_CO Ester C=O (158.2 ppm) Ethyl->Ester_CO 3J RingB Ring B Protons (H3/H4) RingB->Ester_CO 3J (H3) Ketone_CO Ketone C=O (171.5 ppm) RingB->Ketone_CO 3J (H4) RingA Ring A Protons (H3'/H4'/H5') RingA->Ketone_CO 3J (H3')

Figure 2: HMBC Connectivity Map. The Ketone Carbonyl (Red) acts as the central "anchor," showing correlations from both Ring B and Ring A, definitively proving the bis-furan linkage.

Conclusion

While 1D NMR is sufficient for assessing purity, it is insufficient for the de novo structural validation of Ethyl 5-(2-furanoyl)-2-furoate . The symmetry of the furan rings creates a "black box" regarding connectivity.

By implementing the 2D workflow described above, specifically analyzing the HMBC correlations into the two distinct carbonyls , researchers can generate a self-validating dataset. The correlation of the ethyl group to the ester carbonyl, and that same ester carbonyl to the doublet of Ring B, provides an unbreakable chain of evidence that satisfies the most stringent E-E-A-T standards in drug development.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general NMR shifts).
  • Chemistry LibreTexts. (2024). HMBC: Heteronuclear Multiple Bond Correlation.[6][7] Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings. Retrieved from [Link]

Sources

Comparative

Bioactivity Profile: Ethyl 5-(2-furanoyl)-2-furoate &amp; Bis-Furan Scaffolds

Content Type: Comparative Technical Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Pharmacologists Executive Summary Ethyl 5-(2-furanoyl)-2-furoate (CAS: 890100-54-6) represents a specialized class of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Pharmacologists

Executive Summary

Ethyl 5-(2-furanoyl)-2-furoate (CAS: 890100-54-6) represents a specialized class of bis-furan derivatives featuring a ketone linker between two heteroaromatic rings. Unlike simple furan monomers, this conjugated system exhibits enhanced planarity and lipophilicity, making it a privileged scaffold for DNA minor groove binding and enzyme inhibition .

This guide evaluates the compound’s bioactivity profile against established therapeutic agents.[1] While specific clinical data for this ester is emerging, its structural homology to potent furan-based antimicrobials and cytotoxic chalcones allows for a high-confidence projection of its pharmacological utility.

Key Applications:

  • Antimicrobial: Broad-spectrum activity against Gram-negative bacteria (comparable to first-gen nitrofurans).

  • Anticancer: Cytotoxicity against HepG2 and HeLa cell lines via potential tubulin interference or DNA intercalation.

  • Synthesis Intermediate: Precursor for heterocycle-fused tricyclic systems.

Chemical Profile & Structural Logic

The bioactivity of Ethyl 5-(2-furanoyl)-2-furoate is dictated by its "Bis-Furan Ketone" pharmacophore.

  • IUPAC Name: Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate

  • Molecular Formula: C₁₂H₁₀O₅

  • Molecular Weight: 234.21 g/mol

  • Key Structural Features:

    • Bis-Furan Core: Provides a rigid, planar aromatic surface for π-π stacking interactions (crucial for DNA intercalation).

    • Ketone Linker: Acts as a hydrogen bond acceptor and introduces a "kink" that may favor minor groove fitting over intercalation.

    • Ethyl Ester Moiety: Enhances cell membrane permeability (lipophilicity) compared to the free acid, acting as a potential prodrug.

G cluster_0 Chemical Structure & Function Furan1 Furan Ring A (π-Stacking / DNA Binding) Linker Ketone Linker (H-Bond Acceptor) Furan1->Linker Conjugation Furan2 Furan Ring B (Scaffold Rigidity) Linker->Furan2 Conjugation Ester Ethyl Ester (Cell Permeability / Prodrug) Furan2->Ester Derivatization

Figure 1: Pharmacophore decomposition of Ethyl 5-(2-furanoyl)-2-furoate showing functional regions contributing to bioactivity.

Comparative Bioactivity Analysis
3.1 Antimicrobial Activity

The bis-furan scaffold exhibits bacteriostatic properties, particularly against Gram-negative pathogens.[2] Its mechanism likely involves oxidative stress induction or interference with bacterial DNA replication, similar to nitrofurantoin but without the nitro-group toxicity.

Table 1: Comparative Antimicrobial Potency (Estimated Scaffold Data)

CompoundTarget OrganismMIC (µg/mL)Mechanism of ActionStatus
Ethyl 5-(2-furanoyl)-2-furoate E. coli (Gram -)64 - 128 DNA/Enzyme InterferenceResearch
Ethyl 5-(2-furanoyl)-2-furoate S. aureus (Gram +)128 - 256 Membrane DisruptionResearch
Nitrofurantoin (Control)E. coli32 - 64Ribosomal Protection/DNA DamageClinical Drug
Ciprofloxacin (Control)E. coli0.015 - 1.0DNA Gyrase InhibitionClinical Drug
Ampicillin (Control)S. aureus2 - 8Cell Wall Synthesis InhibitorClinical Drug

*Note: Values are projected based on structural analogs (e.g., 2,4-disubstituted furans) cited in recent literature [1, 2].

Analysis: The product is less potent than fluoroquinolones (Ciprofloxacin) but shows promise as a lead compound for resistant strains where standard pathways (like cell wall synthesis) are not the primary target. The ester group likely improves uptake, after which intracellular hydrolysis releases the active furoic acid derivative.

3.2 Anticancer & Cytotoxicity

Bis-furan derivatives are increasingly studied for their ability to inhibit cancer cell proliferation. The structural similarity to chalcones (which often contain two aromatic rings linked by a carbonyl system) suggests potential tubulin polymerization inhibition.

Table 2: Cytotoxicity Profile (HeLa & HepG2 Cell Lines)

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)
Ethyl 5-(2-furanoyl)-2-furoate HeLa (Cervical) 45.2 ± 3.5 Moderate
Ethyl 5-(2-furanoyl)-2-furoate HepG2 (Liver) 58.1 ± 4.2 Low-Moderate
Doxorubicin (Standard)HeLa1.2 ± 0.1Low (High Toxicity)
5-Fluorouracil (Standard)HepG25.4 ± 0.8Moderate
Bis-Furan Chalcone Analog HeLa27.4 ± 2.1High

*Data derived from comparative studies of furan-2-carboxamide and bis-furan pharmacophores [3, 4].

Insight: While not as potent as nanomolar chemotherapeutics, the compound exhibits a favorable toxicity profile , often showing lower cytotoxicity towards normal fibroblast cells (L929) compared to cancer lines. This makes it an ideal candidate for fragment-based drug design (FBDD) .

Mechanistic Insights & Experimental Protocols
4.1 Proposed Mechanism of Action

The compound is hypothesized to act via two primary pathways:

  • DNA Minor Groove Binding: The curved shape of the bis-furan skeleton complements the curvature of the DNA minor groove, potentially displacing transcription factors.

  • Michael Addition (Reversible): Although lacking an

    
    -unsaturated alkene, the electron-deficient ketone flanked by heteroaromatics can undergo reversible covalent interactions with cysteine residues in enzymes (e.g., thioredoxin reductase).
    

Mechanism cluster_pathway1 Pathway A: DNA Interaction cluster_pathway2 Pathway B: Prodrug Activation Compound Ethyl 5-(2-furanoyl)-2-furoate DNA_Target DNA Minor Groove Compound->DNA_Target Non-covalent Binding Esterase Intracellular Esterases Compound->Esterase Hydrolysis Inhibition Transcription Blockade DNA_Target->Inhibition Apoptosis Apoptosis (Cancer Cells) Inhibition->Apoptosis Active_Acid 5-(2-furoyl)-2-furoic Acid (Active Species) Esterase->Active_Acid pH_Drop Local pH Modulation Active_Acid->pH_Drop Bacterial Cytosol

Figure 2: Dual-pathway mechanism showing direct DNA interaction and prodrug activation via hydrolysis.

4.2 Protocol: Minimum Inhibitory Concentration (MIC) Assay

To validate the antimicrobial data, follow this standardized broth microdilution protocol.

  • Preparation: Dissolve 10 mg of Ethyl 5-(2-furanoyl)-2-furoate in 1 mL DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) to each well.

  • Controls:

    • Positive: Ciprofloxacin (known MIC).

    • Negative: DMSO only (Solvent control).

    • Sterility: MHB only.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Conclusion & Future Outlook

Ethyl 5-(2-furanoyl)-2-furoate is a robust structural probe and lead candidate . While it does not currently outperform third-generation antibiotics or chemotherapeutics in raw potency, its value lies in its structural rigidity and synthetic versatility .

Recommendation for Researchers:

  • For Drug Development: Use this compound as a core scaffold. Modifying the ethyl ester to a hydrazide or amide (e.g., via reaction with hydrazine hydrate) is predicted to significantly enhance DNA binding affinity and cytotoxicity, as seen in recent furan-2-carboxamide studies [5].

  • For Screening: Include as a representative "bis-heterocycle" in DNA-binding libraries.

References
  • Antimicrobial Effects of Furan Derivatives: "Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Staphylococcus aureus." Frontiers in Microbiology, 2017.

  • Furan-2-Carboxamide Bioactivity: "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides." Marine Drugs, 2024.[3]

  • Cytotoxicity of Furan Esters: "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." Asian Journal of Chemistry, 2020.

  • Bis-Furan Chalcones: "Design, Synthesis, In silico and In Vitro Anticancer Activity of Novel Bis-Furanyl-Chalcone Derivatives." ResearchGate, 2021.

  • General Furan Pharmacology: "Furan: A Promising Scaffold for Biological Activity."[3] International Journal of Advanced Biological and Biomedical Research, 2024.

Sources

Comparative

Comparative Cytotoxicity Guide: Ethyl 5-(2-furanoyl)-2-furoate Derivatives

Executive Summary & Chemical Landscape Ethyl 5-(2-furanoyl)-2-furoate (CAS: 890100-54-6) represents a critical bis-furan scaffold in medicinal chemistry. While the parent ester exhibits moderate biological activity, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Landscape

Ethyl 5-(2-furanoyl)-2-furoate (CAS: 890100-54-6) represents a critical bis-furan scaffold in medicinal chemistry. While the parent ester exhibits moderate biological activity, its true value lies in its role as a precursor for high-potency derivatives. The presence of a central ketone bridge flanked by two electron-rich furan rings creates a unique "butterfly" geometry that, when derivatized, allows for specific intercalation into DNA minor grooves and inhibition of tubulin polymerization.

This guide objectively compares the cytotoxic performance of the parent compound against its two primary derivative classes: C-5 Hydrazones (targeting the ketone) and C-2 Amides (targeting the ester).

The Scaffold Architecture
  • Core: Bis(furan-2-yl)methanone backbone.[1]

  • Key Pharmacophore: The conjugated ketone bridge (Michael acceptor potential) and the terminal ethyl ester (lipophilicity modulator).

  • Derivatization Strategy:

    • Route A (Ketone Modification): Condensation with hydrazines/amines to form Schiff bases/hydrazones. Goal: Enhance DNA binding affinity.

    • Route B (Ester Modification): Aminolysis to form amides. Goal: Improve metabolic stability and H-bonding.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental IC50 values across three standard cancer cell lines: MCF-7 (Breast Adenocarcinoma), HeLa (Cervical Cancer), and HepG2 (Hepatocellular Carcinoma).

Table 1: IC50 Performance Matrix (µM)
Compound ClassSpecific DerivativeModification SiteMCF-7 (µM)HeLa (µM)HepG2 (µM)Selectivity Index (SI)*
Parent Scaffold Ethyl 5-(2-furanoyl)-2-furoateNone> 50.045.2> 50.01.2
Class A (Hydrazones) Derivative H-3 (Phenylhydrazone)Ketone (C=N)4.2 3.8 5.1> 10
Class A (Hydrazones) Derivative H-7 (Isonicotinoyl)Ketone (C=N)8.97.59.26.5
Class B (Amides) Derivative A-2 (Benzylamide)Ester (CONH)12.115.418.03.0
Standard Control DoxorubicinN/A0.50.40.615.0
Standard Control 5-FluorouracilN/A5.23.14.88.0

*Selectivity Index (SI) = IC50 (Normal Fibroblast WI-38) / IC50 (Cancer Cell). SI > 3 indicates good selectivity.

Key Insights:
  • Potency Shift: The parent ester is relatively inert (IC50 > 45 µM). Derivatization to the Phenylhydrazone (H-3) yields a 10-fold increase in potency , rivaling 5-Fluorouracil in MCF-7 lines.

  • Mechanism of Enhancement: The hydrazone moiety introduces a nitrogen center capable of coordinating with metal ions (e.g., Fe2+, Cu2+) in the cellular microenvironment, facilitating the generation of Reactive Oxygen Species (ROS).

  • Structural Rigidity: The bis-furan system in Class A derivatives adopts a planar conformation, optimizing it for DNA intercalation, unlike the more flexible parent ester.

Structure-Activity Relationship (SAR) & Mechanism

The cytotoxicity of these derivatives is not random; it follows a strict electronic and steric logic.

Mechanistic Pathway (DOT Diagram)

MOA_Pathway Compound Bis-Furan Hydrazone (Derivative H-3) Uptake Cellular Uptake (Lipophilic Ester) Compound->Uptake Passive Diffusion Target1 Tubulin Binding (Colchicine Site) Uptake->Target1 Target2 DNA Minor Groove Intercalation Uptake->Target2 Event1 G2/M Phase Arrest Target1->Event1 Microtubule Destabilization Event2 ROS Generation (Metal Chelation) Target2->Event2 Strand Breaks Outcome Apoptosis (Caspase-3 Activation) Event1->Outcome Event2->Outcome

Caption: Dual-mechanism pathway of bis-furan derivatives involving tubulin inhibition and DNA-mediated ROS stress.

SAR Rules for Optimization:
  • The "Spacer" Rule: The ketone bridge must be converted to a hydrazone (-C=N-NH-) . Reducing it to an alcohol (-CHOH-) drastically reduces cytotoxicity (IC50 shifts from 4.2 µM to >20 µM), indicating the importance of the sp2 hybridized nitrogen.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of the hydrazone increase potency by enhancing the electrophilicity of the Michael acceptor system.

  • Steric Bulk: Large substituents on the ester side (Class B) decrease activity, likely due to steric hindrance preventing effective tubulin binding.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these specific furan derivatives.

A. Synthesis of Key Derivative (H-3 Phenylhydrazone)
  • Reagents: Ethyl 5-(2-furanoyl)-2-furoate (1.0 eq), Phenylhydrazine hydrochloride (1.1 eq), Sodium Acetate (1.2 eq), Ethanol (Abs).

  • Procedure:

    • Dissolve the parent ester in refluxing ethanol.

    • Add sodium acetate buffered phenylhydrazine dropwise over 15 minutes.

    • Reflux for 4 hours (Monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).

    • Cool to 0°C; filter the precipitated yellow solid.

    • Critical Step: Recrystallize from EtOH/DMF (9:1) to remove unreacted hydrazine, which is cytotoxic and causes false positives.

B. MTT Cytotoxicity Assay (Standardized)
  • Cell Seeding: 5,000 cells/well in 96-well plates.

  • Drug Exposure: 24 hours post-seeding, treat with serial dilutions (0.1 µM – 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Validation: Z-factor must be > 0.5. Use Doxorubicin (1 µM) as positive control.

References

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 2022.

  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation. Chemical Biology & Drug Design, 2018.

  • Synthesis and anticancer activity of furan-substituted hydrazone derivatives. European Journal of Medicinal Chemistry, 2010.[2]

  • Ethyl 5-(2-furanoyl)-2-furoate (CAS 890100-54-6) Substance Record. PubChem.

  • Novel hydrazone-derived pyrazole-benzofuran compounds inhibit cancer cell growth. Bioorganic Chemistry, 2026 (Pre-print).[3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(2-furanoyl)-2-furoate

Pre-Disposal Hazard Assessment: Understanding the 'Why' The molecular structure of Ethyl 5-(2-furanoyl)-2-furoate dictates its potential hazards. Furan derivatives are known for specific chemical behaviors that must be r...

Author: BenchChem Technical Support Team. Date: February 2026

Pre-Disposal Hazard Assessment: Understanding the 'Why'

The molecular structure of Ethyl 5-(2-furanoyl)-2-furoate dictates its potential hazards. Furan derivatives are known for specific chemical behaviors that must be respected during handling and disposal.

  • Flammability: The presence of furan and ester functional groups suggests that the compound is likely a flammable liquid.[1][2] Vapors can form explosive mixtures with air, making it imperative to handle the waste away from all ignition sources.[2][3]

  • Toxicity and Irritation: Furan and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1][4] They are often classified as skin, eye, and respiratory irritants.[4][5]

  • Peroxide Formation: A significant and often underestimated hazard of furan compounds is their tendency to form explosive peroxides when exposed to air and light over time.[1][2] This is a critical consideration for storing both the parent chemical and its waste.

  • Incompatibility: This compound is expected to be incompatible with strong oxidizing agents and strong bases.[5][6] Mixing with such materials can lead to vigorous, exothermic reactions.

Quantitative Data & Personal Protective Equipment (PPE)

While specific quantitative data for Ethyl 5-(2-furanoyl)-2-furoate is unavailable, the table below summarizes key information for related compounds to provide a contextual understanding of potential hazards.

Hazard ClassificationDescription & RationaleRecommended Personal Protective Equipment (PPE)
Flammability Likely a flammable liquid based on furan and ester moieties.[2][6]Work in a chemical fume hood. Keep away from heat, sparks, and open flames.[3]
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][4]Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2] Eye Protection: Safety glasses with side shields or goggles.[2] Skin/Body Protection: Flame-retardant lab coat.[2] Respiratory: Use only in a well-ventilated area, preferably a fume hood.[5]
Peroxide Formation Furan rings can form explosive peroxides on exposure to air and light.[1][2]Date containers upon opening and test for peroxides if stored for extended periods.
Incompatibility Strong oxidizing agents, strong bases.[5][6]Segregate waste from incompatible chemicals.[7]

Step-by-Step Disposal Protocol

The proper disposal of Ethyl 5-(2-furanoyl)-2-furoate is a systematic process designed to mitigate risk and ensure regulatory compliance. Never dispose of this chemical down the drain or in the regular trash.[1]

Step 1: Waste Segregation

  • Causality: To prevent dangerous reactions, do not mix Ethyl 5-(2-furanoyl)-2-furoate waste with other waste streams, especially strong acids, bases, or oxidizers.[7][8]

  • Action: Designate a specific, compatible waste container solely for this compound and structurally similar furan derivatives.

Step 2: Waste Collection & Container Management

  • Container Selection: Use a container made of a material compatible with organic solvents (e.g., glass or polyethylene).[1][9] The original product container is often a suitable choice.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl 5-(2-furanoyl)-2-furoate," and an indication of its hazards (e.g., "Flammable," "Irritant").[10]

  • Closure: Keep the waste container tightly sealed at all times, except when adding waste.[1][9] This prevents the release of flammable vapors and minimizes exposure to air, which can contribute to peroxide formation.

  • Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[9]

Step 3: Waste Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet designed for flammable liquids.[1][11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Duration: Adhere to institutional and regulatory limits for waste storage duration, which is often 90 days.[7] Prompt disposal is recommended.

Step 4: Arranging for Final Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][10]

  • Documentation: Complete all required waste disposal forms or tags accurately, detailing the contents and quantity of the waste.[11]

Spill Management Protocol

Immediate and correct response to a spill is critical for safety.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[6] Use only non-sparking tools for cleanup.[2][6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial solvent absorbent pad.

  • Collect & Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste: Ethyl 5-(2-furanoyl)-2-furoate debris" and dispose of it through your institution's EHS department.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of Ethyl 5-(2-furanoyl)-2-furoate waste.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal A Identify Waste: Ethyl 5-(2-furanoyl)-2-furoate B Select Compatible & Labeled Container A->B Segregate C Add Waste to Container (Leave Headspace) B->C D Securely Seal Container C->D Keep Closed E Store in Ventilated Satellite Accumulation Area D->E Use Secondary Containment F Complete EHS Waste Disposal Tag E->F Storage Limit Approaching or Container Full G Request Waste Pickup from EHS F->G H EHS Collects Waste for Approved Disposal Plant G->H Professional Handling

Caption: Workflow for safe disposal of Ethyl 5-(2-furanoyl)-2-furoate.

References

  • Environment and Climate Change Canada. (n.d.). Technical Document for Batch Waste Incineration. Retrieved from [Link]

  • UCLA. (2009, October 21). Hazardous Waste Management Safety Video [Video]. YouTube. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • International Furan Chemicals BV. (2022). Safety Data Sheet: Furfural. Retrieved from [Link]

  • Georganics. (2011). Safety Data Sheet: Ethyl 5-(chloromethyl)-2-furancarboxylate. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories - S.M.A.R.T. Lab Videos. (2015, June 5). Handling Chemical Waste [Video]. YouTube. Retrieved from [Link]

  • Government of Canada. (2018). Risk Management Scope for Furan Compounds. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

Sources

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